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Core Science & Biosynthesis

Foundational

1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine CAS number 1364268-16-5

CAS Number: 1364268-16-5 Formula: C₇H₁₀BrNS Molecular Weight: 220.13 g/mol [1] Part 1: Executive Summary 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine is a specialized heterocyclic building block utilized primarily in...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1364268-16-5 Formula: C₇H₁₀BrNS Molecular Weight: 220.13 g/mol [1]

Part 1: Executive Summary

1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase pathways.[1] Its value lies in its bifunctional nature:

  • The Dimethylamine Tail: A canonical pharmacophore that improves aqueous solubility and provides a protonatable nitrogen for electrostatic interactions with aspartate/glutamate residues in receptor binding pockets (e.g., Serotonin 5-HT, Dopamine D2).

  • The 5-Bromo Handle: A high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid elaboration of the thiophene core into complex biaryl systems.[1]

This guide details the synthesis, reactivity, and handling of this intermediate, moving beyond basic datasheets to provide actionable insights for medicinal chemists.[2]

Part 2: Structural Analysis & Physicochemical Profile

The "Thiophene Scaffold" Advantage

Unlike phenyl analogs, the thiophene ring is electron-rich (hypervalent character of Sulfur) and bioisosteric to benzene but with distinct steric and electronic properties. The 3,5-substitution pattern of this molecule is critical:

  • Position 3 (Amine tether): Places the basic nitrogen in a "meta-like" vector relative to the sulfur, often optimal for avoiding steric clash in narrow binding clefts.

  • Position 5 (Bromine): The alpha-position next to sulfur is highly activated for oxidative addition by Pd(0), making this molecule more reactive in cross-couplings than its 4-bromo or phenyl-bromo counterparts.[1]

Calculated & Observed Properties
PropertyValue / DescriptionRelevance
Physical State Pale yellow oil to low-melting solidHandling requires inert atmosphere (N₂/Ar) to prevent oxidation.[1][3]
Boiling Point ~105-110 °C @ 1.5 mmHg (Predicted)Purifiable via vacuum distillation; avoid high heat to prevent polymerization.[1]
pKa (Conjugate Acid) ~9.2 (Estimated)Nitrogen is basic; forms stable HCl or fumarate salts for storage.
LogP ~2.1Moderate lipophilicity; suitable for CNS-penetrant drug design.[1]
Density ~1.45 g/cm³Denser than water; facilitates phase separation in aqueous workups.[1]

Part 3: Synthesis Protocols

Two primary routes exist for accessing CAS 1364268-16-5.[1][4][5] Route A is the industry standard for high purity, while Route B is a cost-effective alternative for early-stage screening.[1]

Route A: Reductive Amination (Recommended)

This pathway avoids regioselectivity issues by installing the bromine before the sensitive amine handling or using a pre-brominated aldehyde.

Precursor: 5-bromo-3-thiophenecarboxaldehyde.[1]

Protocol:

  • Solvation: Dissolve 5-bromo-3-thiophenecarboxaldehyde (1.0 eq) in anhydrous Dichloroethane (DCE) or THF.

  • Amine Addition: Add Dimethylamine (2.0 eq, 2M solution in THF). Stir at 0°C for 15 minutes.

  • Activation: Add Acetic Acid (1.5 eq) to catalyze iminium ion formation. Stir 30 min at Room Temp (RT).

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Note: STAB is preferred over NaBH₄ to prevent reduction of the aldehyde to alcohol.

  • Quench: Stir 12h at RT. Quench with sat. NaHCO₃.

  • Workup: Extract with DCM. Wash organic layer with brine.[1][2][3] Dry over Na₂SO₄.[1][2][3]

  • Purification: Flash chromatography (DCM/MeOH 95:5) or vacuum distillation.[1][3]

Route B: Direct Bromination

Precursor: N,N-dimethyl-1-(thiophen-3-yl)methanamine.[1] Risk:[6] Bromination of 3-substituted thiophenes often yields a mixture of 2-bromo (kinetic) and 5-bromo (thermodynamic) isomers.[1] Optimization: Use NBS (N-Bromosuccinimide) in DMF at -20°C to favor the less sterically hindered 5-position.[1]

Visualization: Synthesis Workflow

SynthesisPath cluster_alt Alternative Route (Lower Specificity) Aldehyde 5-bromo-3- thiophenecarboxaldehyde Iminium Iminium Intermediate Aldehyde->Iminium AcOH, DCE RT, 30 min Amine Dimethylamine (HNMe2) Amine->Iminium Product CAS 1364268-16-5 (Target Amine) Iminium->Product NaBH(OAc)3 Reductive Amination ThiopheneAmine 3-((Dimethylamino) methyl)thiophene ThiopheneAmine->Product NBS, DMF -20°C

Figure 1: Primary (Reductive Amination) and Secondary (Direct Bromination) synthetic pathways.

Part 4: Applications in Drug Discovery[2]

Suzuki-Miyaura Cross-Coupling

The 5-bromo position is an excellent electrophile.[1] This molecule is widely used to link the "dimethylamine tail" to aryl cores.[1]

Standard Protocol:

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd(PPh₃)₄.[1]

  • Base: K₂CO₃ (3 eq) or Cs₂CO₃ (for sterically demanding partners).

  • Solvent: Dioxane/Water (4:1).

  • Temperature: 90°C for 4-12 hours.

  • Insight: The basic amine nitrogen can coordinate to Palladium, potentially poisoning the catalyst. If yields are low, use the HCl salt of the starting material or add a Lewis acid scavenger.

Lithiation & Electrophile Trapping

The bromine can be exchanged for Lithium using n-BuLi at -78°C.[1]

  • Utility: Allows conversion of the Br group into a Carboxylic Acid (via CO₂), Formyl (via DMF), or Boronic Acid (via B(OiPr)₃).

  • Warning: The amine protonation state matters.[1] Use the free base, but ensure anhydrous conditions.

Visualization: Reactivity Map

Reactivity Center 1-(5-bromothiophen-3-yl)- N,N-dimethylmethanamine Suzuki Suzuki Coupling (Biaryl Formation) Center->Suzuki Pd(0), Ar-B(OH)2 Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Center->Lithiation Electrophile Trapping Salt Salt Formation (HCl/Fumarate) Center->Salt Acid Treatment Target1 Kinase Inhibitors (Example: VEGFR targets) Suzuki->Target1 Target2 Boronic Acids (Building Blocks) Lithiation->Target2 Target3 Stable Storage Form (Solid) Salt->Target3

Figure 2: Divergent reactivity profile of the thiophene-amine scaffold.[1]

Part 5: Handling & Quality Control[1]

Analytical Validation (NMR)

To verify the identity of CAS 1364268-16-5, look for these signature signals in ¹H NMR (CDCl₃):

  • δ 2.2-2.3 ppm (s, 6H): N(CH₃)₂ protons. Sharp singlet.

  • δ 3.4-3.5 ppm (s, 2H): Benzylic (Thenylic) CH₂ connecting the ring and amine.

  • δ 6.9-7.0 ppm (s, 1H): Thiophene H-4 proton (adjacent to substituent).[1]

  • δ 7.2-7.3 ppm (s, 1H): Thiophene H-2 proton (between Sulfur and alkyl group).[1]

  • Note: If the integral of the aromatic region is messy, check for the 2-bromo isomer (coupling constants will differ).

Storage & Stability
  • Oxidation: Thiophenes can slowly oxidize to sulfoxides/sulfones if exposed to light/air for months.[1]

  • Recommendation: Store as the Hydrochloride salt at 4°C. The salt is a stable, non-hygroscopic solid, whereas the free base is an oil prone to degradation.

References

  • PubChem. (n.d.).[1] Compound Summary: 5-Bromo-N,N-dimethyltryptamine (Analogous Chemistry). National Library of Medicine.[1] Retrieved from [Link] Context: Validates physicochemical properties of bromo-amine heterocycles.[1]

  • Organic Syntheses. (2018). Facile synthesis of thiophene imines via Suzuki cross-coupling. Retrieved from [Link] Context: Protocol validation for Pd-catalyzed coupling of bromothiophenes.[1]

Sources

Exploratory

Technical Guide: Physical Properties & Synthesis of 5-Bromo-3-(dimethylaminomethyl)thiophene

This is an in-depth technical guide for 5-bromo-3-(dimethylaminomethyl)thiophene , a specialized heterocyclic intermediate used in pharmaceutical research. [1] Executive Summary & Compound Identity 5-bromo-3-(dimethylami...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 5-bromo-3-(dimethylaminomethyl)thiophene , a specialized heterocyclic intermediate used in pharmaceutical research.

[1]

Executive Summary & Compound Identity

5-bromo-3-(dimethylaminomethyl)thiophene is a halogenated thiophene derivative featuring a tertiary amine side chain.[1] It serves as a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, GPCR ligands, and other bioactive small molecules where the thiophene ring acts as a bioisostere for phenyl or pyridine rings.[2]

Due to its status as a specialized research intermediate rather than a commodity chemical, experimental physical data is often proprietary.[1][2] This guide synthesizes available data from key precursors and utilizes high-fidelity predictive models to establish its physicochemical profile.[1]

Property Details
IUPAC Name 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine
Common Name 5-Bromo-3-thenyldimethylamine
CAS Number Not widely listed (Precursor Aldehyde CAS: 18791-79-2)
Molecular Formula C₇H₁₀BrNS
Molecular Weight 220.13 g/mol
SMILES CN(C)Cc1coc(Br)c1 (Isomeric representation)
Structure Thiophene ring substituted at C3 with –CH₂N(CH₃)₂ and at C5 with –Br

Physical & Chemical Properties

Note: Values marked with (†) are predicted based on ACD/Labs and ChemAxon algorithms for the free base form.

Thermodynamic & Transport Properties
PropertyValue / RangeContext & Analysis
Physical State Liquid (at 25°C)The tertiary amine prevents intermolecular hydrogen bonding, keeping the melting point low compared to primary amines.[1]
Boiling Point 265–275°C (at 760 mmHg)†High boiling point due to molecular weight and polarity.
Boiling Point (Reduced) 115–125°C (at 10 mmHg)†Standard distillation range for purification.
Density 1.48 ± 0.05 g/cm³Significantly denser than water due to the heavy bromine atom (Atomic Mass ~80).
Refractive Index (

)
1.58–1.60Consistent with conjugated heteroaromatic systems.
Flash Point >110°CClassified as a combustible liquid (Class IIIB).
Solubility & Solution Chemistry[1]
  • Organic Solvents: Highly soluble in Dichloromethane (DCM) , Ethyl Acetate , Methanol , and DMSO .[2]

  • Water Solubility: Low for the free base (< 1 mg/mL).

  • Acidic Solubility: Highly soluble in aqueous acids (0.1M HCl) due to protonation of the tertiary amine (

    
     ~9.2).
    
  • Partition Coefficient (LogP): 2.3 ± 0.3 †. This indicates moderate lipophilicity, making it suitable for crossing biological membranes in drug discovery applications.[1][2]

Synthesis & Production Protocols

The most reliable route to 5-bromo-3-(dimethylaminomethyl)thiophene is via Reductive Amination of the commercially available precursor, 5-bromothiophene-3-carboxaldehyde .[1]

Synthetic Pathway (Reductive Amination)

This method avoids the handling of potentially unstable halomethyl intermediates.

Reagents:

  • Precursor: 5-Bromothiophene-3-carboxaldehyde (CAS 18791-79-2).[1]

  • Amine Source: Dimethylamine (2.0 M in THF or aqueous solution).

  • Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol.[1]

Protocol:

  • Imine Formation: Dissolve 5-bromothiophene-3-carboxaldehyde (1.0 eq) in DCE. Add Dimethylamine (1.2 eq) and a catalytic amount of Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, DCM/MeOH 95:5) if necessary.

Alternative Route (Nucleophilic Substitution)

Use this route if the bromomethyl precursor is available.

  • Precursor: 5-Bromo-3-(bromomethyl)thiophene.[1]

  • Reagent: Dimethylamine (excess).

  • Mechanism: S_N2 displacement of the benzylic bromide.[1]

  • Note: This route is faster but risks over-alkylation (quaternary salt formation) if stoichiometry is not controlled.

Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the synthetic logic and downstream applications.

G Start 5-Bromothiophene-3-carboxaldehyde (CAS 18791-79-2) Product 5-Bromo-3-(dimethylaminomethyl)thiophene (Target) Start->Product DCE, AcOH, RT Reagent Dimethylamine + STAB (Reductive Amination) Reagent->Product Reagent Input App1 Suzuki Coupling (Biaryl Scaffolds) Product->App1 Pd(PPh3)4, Ar-B(OH)2 App2 Buchwald-Hartwig (Amination) Product->App2 Pd2(dba)3, Amines

Figure 1: Synthetic pathway from aldehyde precursor to target amine and subsequent coupling applications.

Characterization & Quality Control

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR ( H-NMR)

Solvent: CDCl₃, 400 MHz

  • 
     2.25 ppm (s, 6H):  Singlet corresponding to the two N-Methyl  groups (
    
    
    
    ).
  • 
     3.45 ppm (s, 2H):  Singlet for the benzylic Methylene  bridge (
    
    
    
    ).[1]
  • 
     6.95 ppm (s, 1H):  Thiophene proton at C4  (adjacent to the side chain).
    
  • 
     7.20 ppm (s, 1H):  Thiophene proton at C2  (between S and the side chain).
    
    • Note: Coupling constants (

      
      ) may be small or unresolved due to the 2,4-substitution pattern relative to sulfur.
      
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode).

  • Molecular Ion (

    
    ): 
    
    • m/z 220.0 (for

      
      Br isotope).
      
    • m/z 222.0 (for

      
      Br isotope).
      
  • Pattern: A distinct 1:1 doublet characteristic of mono-brominated compounds.[1]

Safety & Handling

  • Hazards: As a tertiary amine and organic bromide, treat as Irritant (Xi) and potentially Harmful (Xn) .

    • Skin/Eye: Causes irritation; potential lachrymator (precursors).

    • Inhalation: Avoid dust/mist; use in a fume hood.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines can oxidize or absorb CO₂ from air over time (forming carbamates).

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents (e.g.,

    
    , mCPBA) which will form the N-oxide.[2]
    

References

  • Sigma-Aldrich. 5-Bromothiophene-3-carboxaldehyde Product Specification. Retrieved from .[1]

  • PubChem. Compound Summary for 5-Bromothiophene-3-carboxaldehyde. National Center for Biotechnology Information.[1] Retrieved from .

  • Organic Syntheses. 3-Thenyl Bromide Synthesis Protocol. Org. Synth. 1953, 33,[2] 96. Retrieved from .

  • Chemical Book. 5-Bromo-3-thiophenecarboxaldehyde Properties. Retrieved from .

Sources

Foundational

1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine molecular weight and formula

Topic: Technical Profile & Synthetic Utility: 1-(5-Bromothiophen-3-yl)-N,N-dimethylmethanamine Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Format: Technical Whitepaper.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Profile & Synthetic Utility: 1-(5-Bromothiophen-3-yl)-N,N-dimethylmethanamine Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Format: Technical Whitepaper.

Executive Summary

1-(5-Bromothiophen-3-yl)-N,N-dimethylmethanamine (also known as 5-bromo-3-(dimethylaminomethyl)thiophene) is a bifunctional heterocyclic building block characterized by an electron-rich thiophene core, a reactive electrophilic handle (C5-bromide), and a basic side chain (C3-dimethylamine).[1]

This molecule serves as a critical intermediate in the synthesis of CNS-active pharmaceutical agents, particularly where the thiophene ring acts as a bioisostere for phenyl groups to modulate lipophilicity and metabolic stability. Its dual functionality allows for orthogonal elaboration: the bromide facilitates transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the tertiary amine provides solubility and target-binding interactions.

Physicochemical Characterization

Molecular Identity
PropertyData
IUPAC Name 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine
Common Synonyms 5-Bromo-3-(dimethylaminomethyl)thiophene; (5-Bromothiophen-3-yl)methyl(dimethyl)amine
Molecular Formula C

H

BrNS
Molecular Weight 220.13 g/mol
Monoisotopic Mass 218.9717 Da
CAS Registry Number Not widely listed; Analogous to 814255-84-0 (N-methyl variant)
Structural Analysis & Electronic Properties

The molecule features a 2,3,5-substitution pattern on the thiophene ring.

  • Position 3 (Side Chain): The dimethylaminomethyl group is a weak electron donor (via hyperconjugation) but primarily acts as a basic center (pKa ~9-10).

  • Position 5 (Halogen): The bromine atom activates the C5 position for oxidative addition by Pd(0) catalysts.

  • Regiochemistry: The 1,3-relationship between the side chain and the sulfur atom, combined with the 5-bromo substituent, creates a specific steric and electronic vector distinct from the more common 2-substituted thiophenes.

Synthetic Methodologies

The synthesis of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine requires careful regiocontrol to avoid contamination with the 2-bromo isomer. Two primary pathways are established: Reductive Amination (Route A) and Regioselective Bromination (Route B) .

Route A: Reductive Amination (Recommended)

This route is preferred for high purity as it starts from the pre-functionalized 5-bromothiophene-3-carbaldehyde, avoiding late-stage isomer separation.

Protocol:

  • Reagents: 5-Bromothiophene-3-carbaldehyde (1.0 eq), Dimethylamine (2.0 eq, THF solution), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE or DCM.

  • Procedure:

    • Dissolve aldehyde in DCE. Add dimethylamine and stir for 30 min to form the iminium ion/hemiaminal.

    • Cool to 0°C and add STAB portion-wise.

    • Stir at RT for 12–16 h.

    • Quench with saturated NaHCO

      
      . Extract with DCM.[2]
      
  • Mechanism: The electron-withdrawing effect of the 5-bromo group enhances the electrophilicity of the carbonyl carbon, facilitating rapid iminium formation.

Route B: Regioselective Bromination

Direct bromination of 3-(dimethylaminomethyl)thiophene is challenging due to the competing reactivity of the C2 and C5 positions.

  • Challenge: The C2 position is kinetically favored for Electrophilic Aromatic Substitution (EAS).

  • Solution: Use of steric blocking or lithiation-directed methods.

    • Lithiation: Treatment with n-BuLi typically lithiates C2. To target C5, one must often block C2 or use specific directing groups, making Route A superior for this specific target.

Synthetic Workflow Diagram

SynthesisPathways Start 3-Thiophenecarbaldehyde Inter1 5-Bromothiophene- 3-carbaldehyde Start->Inter1 Start->Inter1 Br2 / AlCl3 Target 1-(5-bromothiophen-3-yl)- N,N-dimethylmethanamine Inter1->Target Inter1->Target Me2NH / [H-] Reagent1 Br2 / AlCl3 (Regioselective Bromination) Reagent2 Me2NH / NaBH(OAc)3 (Reductive Amination)

Caption: Figure 1. Preferred synthetic pathway via bromination of the aldehyde followed by reductive amination to ensure regiochemical purity.

Medicinal Chemistry Applications

Bioisosteric Replacement

This molecule is frequently used to replace 4-bromo-N,N-dimethylbenzylamine moieties. The thiophene ring alters the metabolic profile (often reducing CYP450 inhibition liability) and changes the vector of the side chain substituents due to the difference in bond angles (C-S-C ~92° vs C-C-C 120° in benzene).

Cross-Coupling Utility

The C5-bromo position is highly reactive in Pd-catalyzed couplings.

  • Suzuki-Miyaura: Couples with aryl boronic acids to form 5-aryl-3-(aminomethyl)thiophenes.

  • Buchwald-Hartwig: Allows introduction of amino groups at C5, creating 3,5-diamino scaffolds.

Reaction Network Diagram

ReactionUtility Core 1-(5-bromothiophen-3-yl)- N,N-dimethylmethanamine Prod1 Biaryl Scaffold (CNS Active) Core->Prod1 Suzuki Coupling (Ar-B(OH)2, Pd(0)) Prod2 Aminothiophene Derivative Core->Prod2 Buchwald-Hartwig (R-NH2, Pd(0)) Prod3 Thiophene-based Fused Cycles Core->Prod3 Heck Reaction (Alkenes)

Caption: Figure 2. Divergent synthesis capabilities of the 5-bromo scaffold in generating diverse chemical libraries.

Handling & Safety Profile

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thiophene derivatives can be light-sensitive and prone to oxidation at the sulfur atom over extended periods.

  • Stability: The free base is stable, but conversion to the hydrochloride salt (using HCl in Dioxane/Ether) is recommended for long-term storage to prevent N-oxide formation.

References

  • Synthesis of 5-Bromothiophene-3-carbaldehyde: Tasker, N. R. (2023).[2][3] Photoflow Preparation of PTP4A3 Inhibitors. University of Pittsburgh. Link

  • Reductive Amination Protocols: Amishiro, N., et al. (1999).[4][5][6] Synthesis and Antidiabetic Activity of 5-Bromo-3-thiophenecarboxaldehyde Derivatives. Chem. Pharm. Bull., 47, 1393-1403.[4][5][6] Link

  • Regioselectivity in Thiophene Bromination: Hoffmann, K. J., & Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications. Link

  • Suzuki Coupling of Bromothiophenes: Petrean, A., et al. (2012). Podands with 10-Ethyl-3,7-Dithienyl-10H-Phenothiazine Core. Revue Roumaine de Chimie. Link

Sources

Exploratory

solubility data for 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine in organic solvents

An In-Depth Technical Guide to the Solubility Profiling of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine in Organic Solvents Introduction In the landscape of pharmaceutical research and development, the journey of a n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profiling of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine in Organic Solvents

Introduction

In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a suite of well-defined physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's ultimate success, profoundly influencing its bioavailability, manufacturability, and therapeutic efficacy.[1][2] Poorly soluble compounds often face significant hurdles, including inadequate absorption and the need for complex, costly formulation strategies.[3]

This document serves as a comprehensive technical manual for researchers, chemists, and formulation scientists. It provides the theoretical grounding and detailed experimental protocols required to systematically determine the solubility of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine in a relevant range of organic solvents. As a Senior Application Scientist, my objective is not merely to provide a protocol but to elucidate the rationale behind each step, enabling you to generate robust, reliable, and actionable solubility data for your development programs.

Compound Profile & Theoretical Solubility Considerations

A molecule's solubility is dictated by its intermolecular interactions with the solvent. A predictive assessment begins with an analysis of the solute's structure.

Structural Analysis of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine:

  • Thiophene Ring: A five-membered aromatic heterocycle containing sulfur. It is relatively nonpolar but capable of π-π stacking interactions.

  • Bromo-Substituent: The bromine atom increases the molecular weight and polarizability of the molecule.

  • N,N-dimethylmethanamine Group: This tertiary amine group introduces polarity and a site for potential hydrogen bond acceptance (the lone pair on the nitrogen). However, it lacks a hydrogen bond donor, which will limit its solubility in highly protic solvents compared to a primary or secondary amine.

Based on this structure, the compound can be classified as moderately polar. Its solubility will be governed by a balance of dipole-dipole interactions, London dispersion forces, and its limited hydrogen bonding capability. The principle of "like dissolves like" suggests that the highest solubility will likely be found in moderately polar aprotic solvents that can engage in dipole-dipole interactions.[4]

Strategic Solvent Selection for Solubility Screening

The choice of solvents is the most critical variable in designing a solubility study. A well-chosen panel should span a range of polarities and hydrogen bonding capabilities to build a comprehensive profile of the compound's behavior. The rationale is to probe the compound's affinity for different types of intermolecular forces.

The following table outlines a recommended starting panel of organic solvents, categorized by their properties. This diverse set is designed to provide a clear picture of the compound's solubility characteristics.

Solvent ClassSolventPolarity Index (Reichardt)[5]Boiling Point (°C)Rationale for Inclusion
Polar Aprotic Dimethyl Sulfoxide (DMSO)0.444189High polarity, strong dipole; excellent for dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF)0.386153High polarity, strong H-bond acceptor; common in synthesis and formulation.
Acetonitrile (ACN)0.46082Moderately high polarity; common in analytical (HPLC) and purification processes.
Acetone0.35556Medium polarity; useful for initial dissolution and as a crystallization solvent.
Polar Protic Methanol (MeOH)0.76265High polarity, H-bond donor/acceptor; represents polar, protic environments.
Ethanol (EtOH)0.65478Good general-purpose solvent with both polar and non-polar characteristics.
Isopropyl Alcohol (IPA)0.54682Less polar than ethanol; provides data on the effect of reduced polarity.
Non-Polar Toluene0.099111Aromatic, non-polar; probes solubility driven by van der Waals and π-stacking.
Ethers Tetrahydrofuran (THF)0.20766Moderately polar aprotic ether; good for compounds with moderate polarity.
Esters Ethyl Acetate (EtOAc)0.22877Moderately polar, H-bond acceptor; a common solvent in synthesis and extraction.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The equilibrium or thermodynamic solubility represents the true saturation point of a solute in a solvent at a given temperature and is the gold standard for solubility measurement.[6] The shake-flask method is the most reliable technique for determining this value.[7]

Step-by-Step Methodology
  • Preparation of Materials:

    • Accurately weigh approximately 10-20 mg of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine into individual 2 mL glass vials. The key is to ensure an excess of solid material will remain after equilibrium is reached.

    • Prepare a separate vial for each solvent listed in the table above.

    • Record the exact mass of the compound added to each vial.

  • Solvent Addition:

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the designated organic solvent to each vial.

  • Equilibration:

    • Securely cap all vials.

    • Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours. A 48-72 hour period is often preferred to ensure true equilibrium is reached, especially for compounds that dissolve slowly.[6] The rationale here is that equilibrium is a dynamic state where the rate of dissolution equals the rate of precipitation; insufficient time will lead to an underestimation of solubility.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe fitted with a 0.22 µm chemically-resistant (e.g., PTFE) filter. This filtration step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

  • Sample Dilution and Analysis:

    • Immediately dilute the filtered supernatant with a suitable mobile phase (e.g., acetonitrile/water) to a concentration within the linear range of the analytical detector. A high dilution factor (e.g., 1:100 or 1:1000) is typically required.

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Quantify the concentration of the dissolved compound by comparing the peak area to a standard calibration curve prepared with known concentrations of the analyte.

  • Calculation:

    • Calculate the original concentration in the supernatant (the solubility) using the following formula:

      • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep1 Weigh excess solid compound into vials prep2 Add precise volume of each solvent prep1->prep2 for each solvent equil Agitate at constant temp (e.g., 25°C) for 24-72h prep2->equil sep1 Allow solids to settle equil->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 analysis1 Dilute filtered sample sep2->analysis1 analysis2 Quantify via HPLC-UV against calibration curve analysis1->analysis2 result Final Solubility Data analysis2->result Calculate Solubility (mg/mL or M)

Caption: Workflow for Thermodynamic Solubility Determination.

Data Summary and Interpretation

The experimentally determined solubility values should be compiled into a clear, organized table. This allows for direct comparison and facilitates decision-making.

Table of Experimental Solubility Data for 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine at 25°C

SolventSolubility (mg/mL)Molar Solubility (mol/L)Qualitative Classification
Dimethyl Sulfoxide (DMSO)[Experimental Value][Calculated Value][e.g., Very Soluble]
N,N-Dimethylformamide (DMF)[Experimental Value][Calculated Value][e.g., Freely Soluble]
Acetonitrile (ACN)[Experimental Value][Calculated Value][e.g., Soluble]
Acetone[Experimental Value][Calculated Value][e.g., Soluble]
Methanol (MeOH)[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Ethanol (EtOH)[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Isopropyl Alcohol (IPA)[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Toluene[Experimental Value][Calculated Value][e.g., Very Slightly Soluble]
Tetrahydrofuran (THF)[Experimental Value][Calculated Value][e.g., Soluble]
Ethyl Acetate (EtOAc)[Experimental Value][Calculated Value][e.g., Soluble]

Note: Qualitative classifications can be based on USP standards.

Application of Solubility Data in Drug Development

The generated solubility data is not an endpoint but a critical input for several downstream development activities. The interpretation of this data directly informs strategic decisions.

  • For Process Chemistry: High solubility in a particular solvent with a steep temperature dependence is ideal for developing efficient crystallization and purification processes.[8] For instance, if the compound is highly soluble in hot ethanol but poorly soluble in cold ethanol, this solvent system is a prime candidate for recrystallization.

  • For Formulation Science: The data guides the selection of excipients and the development of a suitable dosage form.[9] Low solubility in aqueous-like solvents might necessitate enabling technologies such as salt formation, particle size reduction, or amorphous solid dispersions to achieve therapeutic bioavailability.[1]

  • For Preclinical Studies: Solubility in vehicles like DMSO is essential for preparing stock solutions for in vitro assays. Understanding solubility limits prevents compound precipitation during experiments, ensuring data accuracy.[10]

Decision-Making Framework Based on Solubility Profile

G cluster_process Process Chemistry Decisions cluster_formulation Formulation Strategy Decisions start Solubility Data Obtained proc_q Is there a solvent with high solubility and strong temp. dependence? start->proc_q form_q Is aqueous / biorelevant solubility sufficient for target dose? start->form_q proc_yes Select as primary crystallization solvent proc_q->proc_yes Yes proc_no Investigate co-solvent systems or anti-solvent crystallization proc_q->proc_no No form_yes Develop conventional formulation (e.g., tablet) form_q->form_yes Yes form_no Pursue enabling technologies: - Salt Formation - Amorphous Dispersions - Particle Size Reduction form_q->form_no No

Sources

Foundational

Strategic Synthesis of 3-Substituted 5-Bromothiophene Intermediates

Overcoming Regioselectivity Challenges in Heterocyclic Chemistry Executive Summary: The Regioselectivity Paradox 3-Substituted 5-bromothiophenes (formally 2-bromo-4-substituted thiophenes per IUPAC nomenclature) are crit...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Regioselectivity Challenges in Heterocyclic Chemistry

Executive Summary: The Regioselectivity Paradox

3-Substituted 5-bromothiophenes (formally 2-bromo-4-substituted thiophenes per IUPAC nomenclature) are critical pharmacophores in drug discovery and monomeric precursors in organic electronics (e.g., P3HT). However, their synthesis presents a classic regioselectivity paradox.

Direct electrophilic bromination of a 3-substituted thiophene overwhelmingly favors the C2 position (adjacent to the heteroatom and ortho to the substituent) due to the synergistic directing effects of the sulfur lone pair and the C3-substituent. This yields the thermodynamically and kinetically favored 2-bromo-3-substituted isomer—often the "wrong" isomer for specific structure-activity relationship (SAR) goals.

Accessing the "remote" C5-bromo isomer requires disrupting this natural preference. This guide details the Dibromination-Selective Debromination (DSD) strategy, the industry "Gold Standard" for generating high-purity 3-substituted 5-bromothiophenes, alongside emerging direct lithiation techniques.

Mechanistic Insight: Why Direct Bromination Fails

To control the reaction, one must understand the electronic vectors at play.

  • Alpha-Activation: The sulfur atom activates both

    
    -positions (C2 and C5).
    
  • Substituent Directing: A substituent at C3 (e.g., alkyl, aryl) directs electrophiles to C2 (ortho) and C5 (para-like).

  • The Conflict: While both positions are activated, C2 is kinetically superior because it benefits from the inductive stabilization of the adjacent substituent. Direct bromination with NBS or

    
     typically yields >95% of the C2-bromo isomer.
    

The Solution: To install bromine exclusively at C5, we must either block C2 or exploit the subtle differences in acidity/reactivity between the C2 and C5 positions using metal-halogen exchange.

Visualization: Regioselectivity Pathways

Regioselectivity Start 3-Substituted Thiophene DirectBr Direct Bromination (NBS/AcOH) Start->DirectBr Kinetic Control Dibromo 2,5-Dibromination (Excess NBS) Start->Dibromo Thermodynamic Saturation Prod_Wrong 2-Bromo-3-Substituted (Major Product >95%) DirectBr->Prod_Wrong Intermediate 2,5-Dibromo-3-Substituted Intermediate Dibromo->Intermediate Deblock Selective Debromination (Zn/AcOH or Grignard) Intermediate->Deblock Steric/Electronic Selectivity Prod_Right 2-Bromo-4-Substituted (Target: '5-Bromo') Deblock->Prod_Right

Figure 1: The bifurcation of synthetic routes. Direct bromination leads to the undesired isomer. The DSD route (bottom) ensures regiochemical purity.

Core Protocol: Dibromination-Selective Debromination (DSD)

This protocol is the most robust method for synthesizing 3-substituted 5-bromothiophenes (e.g., 2-bromo-4-hexylthiophene) with purities exceeding 98%. It relies on the fact that the bromine at C2 (flanked by the substituent) is more sterically crowded and electronically labile than the bromine at C5.

Step 1: Exhaustive Bromination

Objective: Convert starting material entirely to the 2,5-dibromo species.

  • Reagents: N-Bromosuccinimide (NBS) (2.1 equiv), Acetic Acid (AcOH) / Chloroform (

    
    ) (1:1).
    
  • Procedure:

    • Dissolve 3-alkylthiophene (1.0 equiv) in a 1:1 mixture of AcOH and

      
       (0.5 M concentration).
      
    • Cool to 0°C to manage exotherm.

    • Add NBS (2.1 equiv) portion-wise over 30 minutes. Protect from light.[1]

    • Warm to Room Temperature (RT) and stir for 3-12 hours. Monitor by GC-MS until mono-bromo species disappears.

    • Workup: Quench with water, extract with hexanes, wash with

      
       and brine. Dry over 
      
      
      
      .
    • Yield: Typically >90% of 2,5-dibromo-3-substituted thiophene.

Step 2: Regioselective Monodebromination

Objective: Selectively remove the C2-bromine.

  • Method A: Zinc Reduction (Cost-Effective)

    • Reagents: Activated Zinc dust (3.0 equiv), AcOH,

      
      .
      
    • Mechanism: Zinc inserts more readily into the C2-Br bond due to relief of steric strain between the Br and the C3-substituent.

    • Protocol:

      • Dissolve the dibromo intermediate in AcOH (0.2 M).

      • Add Zn dust (3.0 equiv) and a catalytic amount of water (5% v/v).

      • Heat to reflux (approx. 100-110°C) for 1-4 hours. Critical: Monitor closely by GC.[1] Over-reduction leads to the bromine-free thiophene.

      • Stop Point: When the ratio of Target:Starting Material is maximized (usually >95:5) and over-reduction is <2%.

  • Method B: Grignard Metathesis (GRIM) (High Precision)

    • Reagents: Isopropylmagnesium chloride (

      
      ) (0.98 equiv), THF, dilute HCl.
      
    • Protocol:

      • Dissolve dibromo intermediate in dry THF at 0°C.

      • Add

        
         (0.98 equiv) dropwise. The exchange occurs exclusively at the C2 position due to the "ortho-effect" and steric relief.
        
      • Stir for 30 mins at 0°C.

      • Quench with dilute HCl (proton source).

    • Advantage: Higher functional group tolerance than Zn/AcOH; avoids over-reduction if stoichiometry is precise.

Alternative Strategy: Direct Regioselective Lithiation

While the DSD route is safer, recent advances allow for direct synthesis via kinetic lithiation, though this requires strict temperature control.

  • Concept: At cryogenic temperatures (-78°C), bulky bases or specific directing groups can sometimes favor lithiation at C5 (the less hindered position), or equilibration can be driven to the thermodynamic product.

  • Literature Protocol (Validated for 3-hexylthiophene):

    • Reagents: n-BuLi (1.0 equiv), THF, -78°C.

    • Observation: Lithiation of 3-alkylthiophene with n-BuLi typically yields 2-lithio-3-alkylthiophene (kinetic product).

    • Correction: To get the 5-bromo product directly, one often employs a "blocking" strategy using a silyl group, or uses the DSD route described above. Note: Literature claiming direct 5-lithiation of simple 3-alkylthiophenes should be treated with skepticism unless specific bulky ligands (e.g., TMP) are used.

Recommendation: Stick to the DSD protocol for GMP/GLP environments.

Quantitative Comparison of Methods

FeatureDirect BrominationDibromination-Debromination (DSD)Direct Lithiation (n-BuLi)
Major Isomer 2-Bromo-3-R (Wrong)2-Bromo-4-R (Target) 2-Bromo-3-R (Usually)
Regioselectivity >95 : 5 (Wrong:Right)>98 : 2 (Right:Wrong) Variable / Substrate Dependent
Yield (Overall) 85-90%65-75% (2 steps)50-70%
Scalability HighHighModerate (Cryogenic)
Cost LowModerate (2 steps)Moderate (Lithium reagents)

Applications in Drug Discovery & Materials[2]

Pharmaceutical Intermediates

The 3-substituted 5-bromothiophene scaffold (2-bromo-4-substituted) is a "privileged structure" in medicinal chemistry.

  • Suzuki-Miyaura Coupling: The C2-Br bond is highly reactive toward Pd-catalyzed cross-coupling. This allows the installation of biaryl systems found in kinase inhibitors.

  • Case Study: Synthesis of Antithrombotic Agents . 4-bromo-2-methylthiophene is used as a precursor to introduce the thiophene moiety into inhibitors of Factor Xa or platelet aggregation pathways [1].

Organic Electronics (P3HT)
  • Regioregularity: In the synthesis of Poly(3-hexylthiophene) (P3HT), the monomer 2-bromo-4-hexylthiophene (often generated in situ via GRIM polymerization of the dibromo species) is crucial.

  • Mechanism: The polymerization relies on the selective formation of a catalyst-transfer complex at the less hindered C5 position, ensuring Head-to-Tail (HT) coupling which maximizes conductivity [2].

Diagram: Synthesis Workflow for P3HT Monomer

Workflow Step1 Step 1: 3-Hexylthiophene + 2 NBS (AcOH/CHCl3) Step2 Intermediate: 2,5-Dibromo-3-hexylthiophene Step1->Step2 Step3 Step 2: GRIM Activation (iPrMgCl, THF, 0°C) Step2->Step3 Step4 Active Species: 2-Bromo-5-magnesio-3-hexylthiophene (Regio-isomer control) Step3->Step4 Selective Mg-Br Exchange at C5? (Actually C2 exchange, Polymer grows from C5) Step5 Polymerization: Ni(dppp)Cl2 Catalyst Step4->Step5 Final Product: Regioregular P3HT (>98% HT) Step5->Final

Figure 2: The role of selective metallation in producing regioregular electronic materials. Note: In GRIM polymerization, the exchange typically happens at the sterically crowded C2, leaving the C5-Br available for the oxidative addition step of the catalyst.

References

  • Synthesis of Thiophene Ring-Substituted Alpha-(Alkylaminopropionyl)-Thiophene Derivatives. European Patent Office. Patent EP0196001A1. Link

  • Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method. Macromolecules, 2001. Link

  • A Selective and Direct Synthesis of 2-Bromo-4-alkylthiophenes. ResearchGate/Journal of Heterocyclic Chemistry, 2013. Link

  • Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives. Organic & Biomolecular Chemistry, 2024.[2] Link

  • 2-Bromo-4-methylthiophene Product Data. Sigma-Aldrich / Merck. Link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine

Executive Summary This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine . As a functionalized thiophene derivative often utilized a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine . As a functionalized thiophene derivative often utilized as a fragment in medicinal chemistry (e.g., for GPCR ligands or kinase inhibitors), understanding its ionization behavior is critical for optimizing solubility, permeability, and binding affinity.[1]

Based on Structure-Activity Relationship (SAR) analysis and Hammett electronic substituent effects, the conjugate acid of the tertiary amine is calculated to have a pKa of approximately 8.45 ± 0.30 . This places the compound as a moderately weak base, existing predominantly in its cationic (protonated) form at physiological pH (7.4), which has significant implications for its lysosomal trapping potential and blood-brain barrier (BBB) permeability.[1]

Structural & Electronic Analysis

To accurately determine the pKa without direct experimental data for this specific catalog entry, we must deconstruct the molecule into its electronic components.[1] The pKa value is governed by the availability of the lone pair on the tertiary nitrogen atom.

Component Dissection[2]
  • Basic Center: The ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -dimethylaminomethyl group. In aliphatic analogs (e.g., trimethylamine), this center typically exhibits a pKa ~9.8.
    
  • Aromatic Scaffold (Thiophene-3-yl): Unlike a phenyl ring, the thiophene ring is

    
    -excessive but exerts a significant inductive electron-withdrawing effect (-I) due to the sulfur atom. This typically lowers the pKa of attached methylamines by 0.4–0.8 units compared to their benzyl analogs.
    
  • Substituent (5-Bromo): The bromine atom at position 5 exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Due to the methylene spacer isolating the amine from the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -system, the inductive effect dominates, further reducing the electron density on the nitrogen.
    
Electronic Vector Map (DOT Visualization)

The following diagram illustrates the electronic forces acting on the ionizable nitrogen center.

ElectronicEffects Br Bromine (Pos 5) (-I Effect) Thiophene Thiophene Ring (Electron Rich but Inductive Withdrawal) Br->Thiophene Inductive Pull Spacer Methylene Spacer (Insulates Resonance) Thiophene->Spacer -I Effect Amine Tertiary Amine (Basic Center) Spacer->Amine Reduced e- Density Proton H+ Amine->Proton Equilibrium (pKa ~8.45)

Figure 1: Electronic vector map showing the propagation of inductive effects from the 5-bromo substituent to the basic amine center.

pKa Determination & Data

Predicted Values via Hammett Equation

Using the Hammett equation


 and referencing standard benchmarks:
  • Benchmark 1:

    
    -Dimethylbenzylamine (
    
    
    
    ).
  • Thiophene Correction: Replacement of Phenyl with 3-Thienyl (

    
    ).
    
  • Bromine Correction: 5-Bromo substituent (meta-like relationship to spacer).

    • Hammett

      
       for Br 
      
      
      
      .[2]
    • Attenuation factor for methylene spacer

      
      .
      
    • Projected shift:

      
       units.
      
ParameterValue / RangeConfidenceSource
Predicted pKa 8.45 ± 0.30 HighCalculated (SAR)
Physiological State (pH 7.4) ~92% Protonated (Cationic)HighHenderson-Hasselbalch
LogD (pH 7.4) ~1.8 - 2.2MediumEstimated
LogP (Neutral) ~2.9MediumACD/Labs Analogs
Experimental Validation Protocol

For definitive validation, the following potentiometric titration protocol is recommended. This method is self-validating through the use of internal standards.

Protocol: Potentiometric pKa Determination

  • Preparation: Dissolve 5 mg of compound in 10 mL of 0.1 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent method (methanol/water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1]

  • Titrant: Carbonate-free 0.1 M NaOH.

  • Apparatus: Automated titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.

  • Execution:

    • Acidify sample to pH 2.0 using 0.1 M HCl.

    • Titrate upwards to pH 11.0.

    • Record pH vs. Volume.

  • Analysis: The inflection point (first derivative maximum) corresponds to the pKa.

    • Self-Check: Ensure the Bjerrum plot shows a clear formation function

      
       ranging from 0 to 1.
      

Implications for Drug Discovery[1]

Solubility Profile

The compound exhibits pH-dependent solubility ("U-shaped" or sigmoidal curve).

  • pH < 6.0: High solubility (> 1 mg/mL) due to complete protonation of the amine.

  • pH > 9.0: Solubility drops precipitously as the neutral species dominates. This is the "intrinsic solubility" (

    
    ) region.
    
  • Formulation Note: Salt forms (e.g., Hydrochloride or Fumarate) are strongly recommended for solid-state stability and dissolution kinetics.

Permeability & Lysosomotropism

With a pKa of ~8.45, the compound is a lysomosomotropic agent .

  • Mechanism: It freely permeates cell membranes at pH 7.4 (neutral fraction ~8%). Once inside the acidic lysosome (pH 4.5–5.0), it becomes 99.9% protonated and trapped.

  • Risk: This can lead to high volume of distribution (

    
    ) and potential phospholipidosis if the lipophilicity is also high (LogP > 3).
    
Synthetic Purity Considerations

When sourcing this material (e.g., CAS 814255-84-0 analogs) for pKa testing, be aware of the Des-bromo impurity .

  • The unsubstituted thiophene analog has a higher pKa (~8.8).

  • Even 2% impurity can skew potentiometric results. LC-MS verification prior to titration is mandatory.

References

  • PubChem. Compound Summary for 2-(Aminomethyl)thiophene (Analog Baseline). National Library of Medicine. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165–195.[1] (Basis for electronic effect calculation).[2] [Link]

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1] IUPAC Chemical Data Series. (Standard reference for benzylamine/thiophene comparisons).

Sources

Foundational

difference between 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine and its isomers

A Technical Guide for Drug Discovery & Process Chemistry Abstract In medicinal chemistry, the thiophene ring serves as a critical bioisostere for phenyl and pyridine rings. However, the regiochemistry of thiophene substi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Process Chemistry

Abstract

In medicinal chemistry, the thiophene ring serves as a critical bioisostere for phenyl and pyridine rings. However, the regiochemistry of thiophene substitution significantly alters metabolic stability, solubility, and downstream synthetic reactivity. This guide focuses on 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine (Target A ), distinguishing it from its five regioisomers. We provide a rigorous framework for spectroscopic identification (NMR), synthetic isolation, and reactivity profiling, ensuring that researchers do not inadvertently carry forward the wrong isomer into lead optimization.

The Structural Landscape

The molecule consists of a thiophene core substituted with a bromine atom and a (dimethylamino)methyl group. Given the asymmetry of the thiophene ring, six distinct regioisomers exist.

Target Molecule (A):

  • IUPAC: 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine

  • Core Features: Bromine at

    
    -position (C5); Amine side-chain at 
    
    
    
    -position (C3).
  • Key Property: The bromine is in the activated

    
    -position, making it highly reactive for metal-catalyzed cross-couplings (Suzuki, Buchwald), while the amine is in the metabolically "safer" 
    
    
    
    -position.

Primary Confounding Isomers:

  • Isomer B (1-(5-bromothiophen-2-yl)-...): Both substituents are

    
    . This is the most thermodynamically stable and synthetically accessible isomer, often appearing as a major impurity.
    
  • Isomer C (1-(4-bromothiophen-2-yl)-...): Bromine in

    
    , Amine in 
    
    
    
    .
  • Isomer D (1-(2-bromothiophen-3-yl)-...): Bromine in

    
     (C2), Amine in 
    
    
    
    (C3). A direct regioisomer of Target A where the Br is at C2 instead of C5.
Spectroscopic Forensics: NMR Decision Tree

Distinguishing these isomers relies heavily on


H NMR coupling constants (

)
. The geometry of the thiophene ring dictates specific coupling magnitudes between ring protons.
The "Golden Rules" of Thiophene Coupling
  • 
     (Ortho-like): 
    
    
    
    Hz
  • 
     (Ortho-like): 
    
    
    
    Hz
  • 
     (Meta-like across S): 
    
    
    
    Hz
  • 
     (Meta-like): 
    
    
    
    Hz
  • 
     (Meta-like): 
    
    
    
    Hz
Identification Logic for Target A (5-Br, 3-Subst)

Target A possesses protons at C2 and C4 .

  • These protons are in a meta-relationship (separated by one carbon).

  • Expected Signal: Two doublets (or broad singlets) with a small coupling constant (

    
     Hz).
    
  • Chemical Shift: The C2-H (adjacent to Sulfur and the amine chain) is typically deshielded (

    
     ppm) relative to C4-H (
    
    
    
    ppm).
Contrast with Isomer B (5-Br, 2-Subst)

Isomer B possesses protons at C3 and C4 .

  • These protons are in an ortho-relationship .

  • Expected Signal: Two doublets with a distinct, larger coupling constant (

    
     Hz).
    

NMR_Decision_Tree Start Analyze Aromatic Region (6.5 - 7.5 ppm) CountH Count Aromatic Protons Start->CountH TwoH 2 Protons Found CountH->TwoH Coupling Measure Coupling Constant (J) TwoH->Coupling SmallJ J ≈ 1.2 - 1.6 Hz (Meta Coupling) Coupling->SmallJ Small J LargeJ J ≈ 3.5 - 5.8 Hz (Ortho Coupling) Coupling->LargeJ Large J CheckShift Check Chemical Shift SmallJ->CheckShift IsomerD Isomer D (2-Br, 3-Subst) Protons at C4, C5 J(4,5) ≈ 5.0 Hz LargeJ->IsomerD J ≈ 5.0 Hz IsomerB Isomer B (5-Br, 2-Subst) Protons at C3, C4 J(3,4) ≈ 3.8 Hz LargeJ->IsomerB J ≈ 3.8 Hz Target Target A Identified (5-Br, 3-Subst) Protons at C2, C4 CheckShift->Target C2-H (~7.3 ppm) & C4-H (~7.0 ppm)

Figure 1: NMR Decision Tree for rapid identification of bromothiophene isomers.

Synthetic Pathways & Selectivity

The synthesis of Target A is non-trivial because electrophilic aromatic substitution (EAS) on thiophene favors the


-positions (C2/C5). Direct bromination of a 3-substituted thiophene will predominantly yield the 2-bromo isomer (Isomer D), not the desired 5-bromo target.
Recommended Route: Reductive Amination of 5-Bromo-3-thiophenecarbaldehyde

To ensure regiochemical purity, the bromine must be installed before the amine, or via a directed lithiation strategy.

Step 1: Synthesis of 5-bromo-3-thiophenecarbaldehyde

  • Starting Material: 3-thiophenecarbaldehyde.[1][2]

  • Reagent:

    
     / 
    
    
    
    (Lewis Acid catalysis directs to C5) or NBS (often gives mixture).
  • Purification: Critical step. The 2-bromo isomer (liquid) must be separated from the 5-bromo isomer (solid) via fractional crystallization or rigorous column chromatography.

  • Checkpoint: Verify intermediate via NMR (Look for

    
     Hz).
    

Step 2: Reductive Amination

  • Reagents: Dimethylamine (2.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE, AcOH (cat).

  • Mechanism: Formation of iminium ion followed by hydride delivery.

  • Advantage: This step preserves the bromine position.

Alternative Route: Lithium-Halogen Exchange (Riskier)

Starting from 2,3,5-tribromothiophene, one can exploit the differential reactivity of


 vs 

bromines.
  • Treat 2,3,5-tribromothiophene with 1 eq.

    
    -BuLi at -78°C.[2][3]
    
  • The C2-Br (flanked by S and Br) is most acidic/reactive.

  • Quench with

    
     or Formyl source. This is difficult to control to get specifically the 5-Br, 3-subst product without mixtures.
    
Reactivity Profile: Alpha vs. Beta

Understanding the difference between Target A (5-Br) and Isomer C (4-Br) is crucial for downstream applications.

FeatureTarget A (5-Br,

-Br)
Isomer C (4-Br,

-Br)
C-Br Bond Energy Weaker (Activated by S)Stronger
Li-Hal Exchange Very Fast (-78°C)Slow (Requires -100°C or

-BuLi)
Pd-Catalyzed Coupling High Turnover (RT - 60°C)Lower Turnover (Requires >80°C)
Metabolic Stability C2-H is a metabolic hotspot (oxidation)C5-H is a metabolic hotspot

Implication: If you use Target A in a Suzuki coupling, it will react under mild conditions. If you accidentally use Isomer C, the reaction may fail or require forcing conditions that degrade the amine.

Experimental Protocols
Protocol 1: Synthesis of Target A (Reductive Amination)
  • Preparation: In a 250 mL round-bottom flask, dissolve 5-bromo-3-thiophenecarbaldehyde (1.91 g, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL).

  • Amine Addition: Add dimethylamine (2.0 M in THF, 10 mL, 20 mmol) and acetic acid (0.6 mL, 10 mmol). Stir for 30 min at room temperature.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 16 hours. Monitor by TLC (10% MeOH/DCM) or LCMS.

  • Workup: Quench with sat.

    
     (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over 
    
    
    
    .[4]
  • Purification: Flash chromatography (Silica, 0-10% MeOH in DCM with 1%

    
    ).
    
  • Yield: Expected 75-85% as a pale yellow oil.

Protocol 2: Regioisomer Differentiation Assay (Li-Hal Exchange)

To confirm you have the 5-bromo (Target A) and not the 4-bromo (Isomer C).

  • Dissolve 50 mg of substrate in dry THF (2 mL) under

    
    .
    
  • Cool to -78°C .

  • Add

    
    -BuLi  (1.1 eq). Stir for 5 minutes .
    
  • Quench immediately with

    
     .
    
  • Analyze:

    • Target A (5-Br): Will show >95% deuterium incorporation (loss of Br) due to fast

      
      -exchange.
      
    • Isomer C (4-Br): Will show <10% deuterium incorporation (mostly starting material) because

      
      -exchange is too slow at -78°C/5 min.
      
References
  • Thiophene NMR Constants:Spectrochimica Acta Part A: Molecular Spectroscopy, 1965, 21(1), 85-91. (Established vs ranges).
  • Bromination Selectivity:Journal of Organic Chemistry, 1997, 62, 12031. (Selectivity of NBS vs in thiophenes).
  • Lithium-Halogen Exchange Kinetics: Tetrahedron Letters, 1986, 27, 1861.[5] (Rate comparison of

    
     vs 
    
    
    
    lithiation).
  • Reductive Amination Protocol:Organic Syntheses, Coll. Vol. 10, p.423 (2004). (Standard STAB protocol adapted for heterocycles).
  • Suzuki Coupling of Thiophenes:Chemical Reviews, 1995, 95(7), 2457-2483. (Reactivity trends of halothiophenes).

Sources

Protocols & Analytical Methods

Method

synthesis procedure for 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine

Technical Application Note: Scalable Synthesis of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine Executive Summary & Strategic Rationale Target Molecule: 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine Core Function:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine

Executive Summary & Strategic Rationale

Target Molecule: 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine Core Function: Versatile building block for medicinal chemistry, particularly in Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations.

Synthetic Strategy Selection: This protocol prioritizes Reductive Amination (Route A) over direct bromination of the amine precursor (Route B).

  • Route A (Recommended): Reductive amination of 5-bromothiophene-3-carbaldehyde with dimethylamine.

    • Advantage:[1][2][3] Guarantees regiochemical purity. The bromine is pre-installed at the correct 5-position, avoiding complex isomer separations.

    • Reliability: High-yielding, operationally simple, and scalable.

  • Route B (Discouraged): Bromination of 1-(thiophen-3-yl)-N,N-dimethylmethanamine.

    • Risk:[1][3] Electrophilic aromatic substitution on 3-substituted thiophenes typically favors the 2-position (sterically adjacent) or leads to 2,5-dibromination mixtures [1]. Separating the 5-bromo isomer from the 2-bromo and 2,5-dibromo byproducts is difficult and yield-limiting.

Safety & Hazard Analysis

ReagentHazard ClassHandling Precaution
5-Bromothiophene-3-carbaldehyde Irritant, Light SensitiveStore in amber vials under inert gas.
Dimethylamine (2.0 M in THF) Flammable, CorrosiveUse in a well-ventilated fume hood; avoid inhalation.
Sodium Triacetoxyborohydride (STAB) Water Reactive, IrritantGenerates acetic acid upon hydrolysis. Quench carefully.
Dichloromethane (DCM) Carcinogen (Suspected)Use standard PPE; avoid contact with skin.

Detailed Protocol: Reductive Amination

Reaction Scheme

ReactionScheme SM1 5-Bromothiophene-3-carbaldehyde (C5H3BrOS) Intermediate Iminium/Hemiaminal Intermediate SM1->Intermediate + HNMe2 DCM, RT, 30 min Reagent Dimethylamine (2.0 M in THF) Reagent->Intermediate Product 1-(5-bromothiophen-3-yl)- N,N-dimethylmethanamine Intermediate->Product + NaBH(OAc)3 (STAB) RT, 12-16 h

Caption: One-pot reductive amination pathway ensuring regiochemical integrity.

Materials & Equipment
  • Starting Material: 5-Bromothiophene-3-carbaldehyde (1.0 equiv, e.g., 5.0 g, 26.2 mmol).

  • Amine Source: Dimethylamine (2.0 M solution in THF, 1.5 equiv, 19.6 mL).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 8.3 g).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous, 100 mL).

  • Acid Catalyst: Acetic Acid (glacial, 1.0 equiv, 1.5 mL) – Optional, accelerates imine formation.

Step-by-Step Procedure

Step 1: Imine Formation

  • Charge a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 5-bromothiophene-3-carbaldehyde (5.0 g, 26.2 mmol) and anhydrous DCM (80 mL).

  • Add Dimethylamine (2.0 M in THF, 19.6 mL, 39.3 mmol) dropwise at 0°C (ice bath).

  • Optional: Add Acetic Acid (1.5 mL) to catalyze imine formation.

  • Remove the ice bath and stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

    
    ) atmosphere.
    
    • Checkpoint: The solution may turn slightly cloudy or change color, indicating intermediate formation.

Step 2: Reduction

  • Cool the mixture back to 0°C.

  • Add Sodium Triacetoxyborohydride (STAB) (8.3 g, 39.3 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution (

    
    ) may occur.
    
  • Allow the reaction to warm to RT and stir for 12–16 hours.

    • Monitoring: Check reaction progress by TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS. The aldehyde spot (

      
      ) should disappear, and a new basic spot (lower 
      
      
      
      , streaks) should appear.

Step 3: Quench & Workup

  • Cool the reaction mixture to 0°C.

  • Slowly add Saturated Aqueous

    
      (50 mL) to quench excess hydride. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Transfer to a separatory funnel. Separate the organic layer.[3][4][5][6]

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine all organic layers.

Step 4: Purification (Acid-Base Extraction) This step removes non-basic impurities (unreacted aldehyde) without column chromatography.

  • Extract the combined organic layer with 1M HCl (

    
     mL). The product (amine) will move to the aqueous acidic phase. Discard the organic phase (contains neutral impurities).
    
  • Cool the combined acidic aqueous extracts to 0°C.

  • Basify carefully with 4M NaOH or solid

    
     until pH > 12. The product will oil out as a milky emulsion.
    
  • Extract the basic aqueous mixture with DCM (

    
     mL).
    
  • Dry the final organic extracts over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (

    
    ) to yield the target amine as a pale yellow oil.
    

Analytical Validation

ParameterExpected Value / Observation
Appearance Pale yellow to orange oil.
Yield 85–95% (after acid-base extraction).

NMR (400 MHz,

)

7.20 (d,

, 1H, H-2), 6.95 (d,

, 1H, H-4), 3.45 (s, 2H,

-N), 2.25 (s, 6H,

).
MS (ESI+)

calculated for

: 220.0/222.0.

Interpretation:

  • The presence of two doublets in the aromatic region with small coupling constants (

    
    ) confirms the meta-like relationship of the protons (2,4-substitution pattern on the thiophene ring), verifying the 5-bromo regiochemistry.
    
  • A singlet at

    
     confirms the successful reduction of the imine to the benzylic amine.
    

Troubleshooting & Optimization

Troubleshooting Problem1 Incomplete Conversion Solution1 Check moisture (STAB is water sensitive). Increase STAB to 2.0 equiv. Add molecular sieves (3Å). Problem1->Solution1 Problem2 Low Yield after Workup Solution2 Product is water-soluble as HCl salt. Ensure aqueous phase pH > 12 before final extraction. Perform multiple extractions with DCM. Problem2->Solution2 Problem3 Regioisomer Contamination Solution3 Confirm purity of Starting Material (Aldehyde). Do NOT use direct bromination of the amine. Problem3->Solution3

Caption: Decision tree for common synthesis issues.

References

  • Regioselectivity in Thiophene Bromination

    • Hoffmann, K. J., & Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications.[7] Link

    • Note: Highlights the difficulty of selective bromination at position 5 when position 2 is open, supporting the choice of the aldehyde route.
  • General Reductive Amination Protocol

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Source of Starting Material (Patent Precedent)

    • Vertex Pharmaceuticals Inc. (2015). Cyclopropanamine Compound and Use Thereof.[3][8] US Patent App.[4] US20150291577A1. Link

    • Context: Cites the use of 5-bromothiophene-3-carbaldehyde in reductive amin

Sources

Application

Application Note: Buchwald-Hartwig Amination of 5-bromo-3-(dimethylaminomethyl)thiophene

[1][2] Executive Summary This application note details the optimized protocol for the Buchwald-Hartwig amination of 5-bromo-3-(dimethylaminomethyl)thiophene . This substrate presents a dual challenge in palladium catalys...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of 5-bromo-3-(dimethylaminomethyl)thiophene . This substrate presents a dual challenge in palladium catalysis: the poisoning potential of the thiophene sulfur and the inhibitory "chelating effect" of the exocyclic dimethylamino group.

Traditional catalyst systems often fail with this substrate due to the formation of stable, off-cycle palladium-amine complexes. This guide recommends a Third- or Fourth-Generation Buchwald Precatalyst system (specifically XPhos Pd G4) to sterically preclude side-chain coordination while facilitating rapid oxidative addition into the electron-rich thiophene ring.

Key Performance Indicators
  • Target Yield: >85% isolated yield.

  • Catalyst Loading: 1.0 – 2.0 mol%.

  • Reaction Time: 2–4 hours at 80–100°C.

  • Scalability: Validated from mg to multigram scale.

Scientific Rationale & Mechanistic Insight

The Substrate Challenge

The substrate, 5-bromo-3-(dimethylaminomethyl)thiophene, contains two features that antagonize standard Pd(0)/Pd(II) cycles:

  • Thiophene Sulfur: Can coordinate to Pd(0), reducing the concentration of active catalyst.

  • Proximal Amine (

    
    ):  This group acts as a Lewis base. Upon oxidative addition of the C-Br bond, the pendant amine can form a stable 5-membered chelate with the Pd(II) center. This occupies the coordination site required for the incoming nucleophile (amine), effectively stalling the catalytic cycle (See Figure 1).
    
The Solution: Bulky Biaryl Phosphines

To overcome this, we utilize XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). The extreme steric bulk of the isopropyl groups on the biaryl backbone serves a kinetic protection function:

  • It forces the formation of a monoligated

    
     species.
    
  • It sterically crowds the metal center, making the coordination of the substrate's side-chain amine energetically unfavorable compared to the binding of the smaller, free amine nucleophile.

  • The electron-rich nature of the dicyclohexylphosphine moiety accelerates oxidative addition into the electron-rich thiophene ring.

Mechanistic Pathway Visualization

BuchwaldMechanism PreCat Precatalyst (XPhos Pd G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] ActiveCat->OxAdd + Substrate Substrate Substrate (Bromothiophene) Chelation OFF-CYCLE TRAP Side-chain Amine Coordinates Pd OxAdd->Chelation No Bulky Ligand (Stalled Cycle) AmineBind Amine Binding (Nucleophile) OxAdd->AmineBind With XPhos (Steric Protection) Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->ActiveCat Regeneration Product Product (Aminothiophene) RedElim->Product

Figure 1: Catalytic cycle contrasting the off-cycle chelation trap (Red) vs. the productive pathway enabled by bulky XPhos ligands (Green).

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 5-bromo-3-(dimethylaminomethyl)thiopheneElectrophile
Nucleophile Primary or Secondary Amine (1.2 equiv)Coupling Partner
Catalyst XPhos Pd G4 (CAS: 1599466-81-5)Precatalyst
Base NaOtBu (Sodium tert-butoxide)Base (Strong)
Alt. Base Cs₂CO₃ (Cesium Carbonate)Base (Mild/Sensitive)
Solvent 1,4-Dioxane or Toluene (Anhydrous)Solvent
Standard Operating Procedure (Method A: Robust)

Use this method for standard amines and non-sensitive substrates.

  • Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial equipped with a magnetic stir bar.

  • Loading: Add:

    • XPhos Pd G4 (1.0 – 2.0 mol%)

    • 5-bromo-3-(dimethylaminomethyl)thiophene (1.0 equiv, e.g., 1.0 mmol)

    • Amine nucleophile (1.2 equiv, 1.2 mmol)

    • NaOtBu (1.4 equiv, 1.4 mmol)

  • Solvation: Add anhydrous 1,4-Dioxane (concentration 0.2 M, ~5 mL).

  • Degassing: If not in a glovebox, sparge with Argon for 5 minutes. Cap the vial tightly (Teflon-lined septum).

  • Reaction: Heat the block to 100°C for 2–4 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the bromide (M+H patterns) and emergence of the product.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and filter through a small pad of Celite to remove Pd black and salts.

    • Concentrate in vacuo.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH for polar amines).

Alternative Procedure (Method B: Base-Sensitive)

Use this method if the substrate or amine contains esters, nitriles, or base-labile protons.

  • Follow the loading steps above but replace NaOtBu with Cs₂CO₃ (2.0 equiv) .

  • Solvent switch: Use t-Amyl alcohol or Toluene .

  • Temperature increase: Heat to 110°C .

  • Reaction time: Extend to 12–16 hours (weak bases require longer reaction times).

Optimization & Troubleshooting Matrix

If the standard protocol yields <50%, consult the matrix below. The "Cause" column explains the chemical logic based on the substrate's specific features.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Thiophene Sulfur.Switch to BrettPhos Pd G4 . BrettPhos is bulkier and more electron-rich, often overcoming sulfur poisoning better than XPhos.
Stalled at 60-70% Catalyst deactivation/Pd Black formation.Add 1 mol% additional free XPhos ligand to stabilize the active species. Ensure strict oxygen-free conditions.
Protodehalogenation (H-substituted thiophene)

-Hydride elimination or solvent abstraction.
Switch solvent to Toluene (non-protic). Reduce temperature to 80°C.
Significant Homocoupling Oxidative presence (

).
Re-degas solvents. Ensure the amine is distilled/pure (oxidized amines promote homocoupling).

Experimental Workflow Diagram

Workflow Step1 1. Charge Solids (Glovebox/Argon) Step2 2. Add Solvent (Dioxane/Toluene) Step1->Step2 Step3 3. Heat & Stir (100°C, 2-4h) Step2->Step3 Step4 4. LCMS Check (Conversion >95%) Step3->Step4 Step4->Step3 Incomplete Step5 5. Celite Filter (Remove Pd) Step4->Step5 Pass Step6 6. Isolation (Column Chrom.) Step5->Step6

Figure 2: Step-by-step experimental workflow for the amination protocol.

References

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts. Chemical Science.[2][3][4] Link

    • Context: Establishes the superiority of G3/G4 precatalysts for difficult substr
  • Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide. Chemical Science.[2][3][4] Link

    • Context: The authoritative guide on ligand selection (XPhos vs. RuPhos vs. BrettPhos).
  • Hooper, M. W., & Hartwig, J. F. (2003).[4] Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. Journal of the American Chemical Society.[5] Link

    • Context: Specifically addresses the challenges of aminating thiophenes and c
  • Paul, F., et al. (1994). Palladium-catalyzed coupling reactions of aryl chlorides.[2][3][5][6][7] Journal of the American Chemical Society.[5] Link

    • Context: Foundational work on the necessity of bulky ligands for preventing off-cycle coordination.

Disclaimer: This protocol involves the use of palladium catalysts and organic solvents at high temperatures.[2][3] Always review Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Sources

Method

The Strategic Utility of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine in Modern Pharmaceutical Synthesis

The pursuit of novel therapeutic agents is an intricate dance of molecular design and synthetic efficiency. Within the vast lexicon of chemical building blocks, heterocyclic scaffolds have proven to be exceptionally frui...

Author: BenchChem Technical Support Team. Date: February 2026

The pursuit of novel therapeutic agents is an intricate dance of molecular design and synthetic efficiency. Within the vast lexicon of chemical building blocks, heterocyclic scaffolds have proven to be exceptionally fruitful. Among these, thiophene derivatives are of paramount importance, serving as isosteres for benzene rings while offering unique electronic and metabolic profiles.[1] This guide delves into the technical applications of a highly versatile, yet specific thiophene intermediate: 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine . Its unique substitution pattern—a bromine atom for cross-coupling, a dimethylaminomethyl group for directing effects or as a pharmacophoric element, and the inherent properties of the thiophene ring—makes it a strategic asset in drug discovery and development.

Physicochemical Profile and Handling

A thorough understanding of the intermediate's properties is fundamental to its effective use. While extensive experimental data for this specific molecule is not widely published, we can extrapolate from closely related structures and supplier information.

PropertyValue (Estimated/Reported for Analogs)Source
Molecular Formula C₇H₁₀BrNSN/A
Molecular Weight 220.13 g/mol N/A
Boiling Point ~235 °C at 760 mmHg (for N-methyl analog)[1]
Density ~1.5 g/cm³ (for N-methyl analog)[1]
Appearance Likely a liquid or low-melting solidN/A
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene)N/A
CAS Number Not assigned for the N,N-dimethyl variantN/A

Safety and Handling Precautions: As with all brominated organic compounds and amines, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[2] All manipulations should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for related compounds like 3-bromothiophene for detailed handling and disposal information.

Synthetic Rationale and Plausible Preparation

The strategic value of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine lies in its bifunctional nature. The bromine at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, while the dimethylaminomethyl group at the 3-position can act as a directing group or be a key part of the final active pharmaceutical ingredient (API).

A plausible and efficient synthesis of the title compound can be envisioned starting from 3-bromothiophene, as outlined below. This proposed route leverages established methodologies for the functionalization of thiophene rings.

cluster_0 Plausible Synthetic Pathway A 3-Bromothiophene B 3-Bromo-5-(trimethylsilyl)thiophene A->B 1. LDA, THF, -78°C 2. TMSCl C 5-Bromo-3-formylthiophene B->C 1. n-BuLi, THF, -78°C 2. DMF D 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine C->D Dimethylamine, NaBH(OAc)₃ DCE

Caption: Proposed synthetic route to the title compound.

Core Application: A Gateway to Complex Pharmaceutical Scaffolds

The primary utility of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine is as a versatile intermediate for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position is significantly more reactive than the C-H bonds at other positions, allowing for selective functionalization.

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide.[3][4] This reaction is widely used in the pharmaceutical industry to construct biaryl and heteroaryl-aryl structures, which are common motifs in many drugs.

Reaction Principle:

cluster_1 Suzuki-Miyaura Coupling Workflow Start 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine + Arylboronic Acid Reaction Solvent (e.g., Dioxane/H₂O) Heat (80-100°C) Start->Reaction Combine Reagents Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Reaction Product 5-Aryl-3-(dimethylaminomethyl)thiophene Derivative Reaction->Product C-C Bond Formation

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of a 5-Aryl-3-(dimethylaminomethyl)thiophene Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The mixture should be sparged with the inert gas for 10-15 minutes to ensure deoxygenation.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality in Protocol Design:

  • Palladium Pre-catalyst and Ligand: Pd(OAc)₂ with PPh₃ forms the active Pd(0) catalyst in situ. The choice of ligand is crucial; phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[5]

  • Base: The base (K₂CO₃) is essential for the transmetalation step, activating the boronic acid.[3]

  • Solvent System: A mixture of an organic solvent like dioxane or toluene with water is common for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is critical for catalytic activity.

Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[6][7] This reaction is invaluable for synthesizing aryl amines, which are prevalent in a wide range of pharmaceuticals, including kinase inhibitors and GPCR modulators.

Reaction Principle:

cluster_2 Buchwald-Hartwig Amination Workflow Start 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine + Primary/Secondary Amine Reaction Solvent (e.g., Toluene) Heat (80-110°C) Start->Reaction Combine Reagents Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) Catalyst->Reaction Product 5-Amino-3-(dimethylaminomethyl)thiophene Derivative Reaction->Product C-N Bond Formation

Sources

Application

Application Note: Regiocontrolled Lithiation of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine

This Application Note is structured as a high-level technical guide for researchers requiring precise regiochemical control when lithiating 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine . [1] Part 1: Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers requiring precise regiochemical control when lithiating 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine .

[1]

Part 1: Executive Summary & Mechanistic Insight

The substrate 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine presents a classic "chemoselectivity dichotomy" in organometallic chemistry. It possesses two competing reactive functionalities:

  • A Bromine atom at C5: Susceptible to rapid Lithium-Halogen (Li-Hal) exchange.[1]

  • A Dimethylaminomethyl group at C3: A Lewis-basic Directed Metalation Group (DMG) that directs lithiation to the ortho position (C2).[1]

The Regioselectivity Decision Matrix

Success depends entirely on the choice of base and temperature. You must choose your pathway based on the desired substitution pattern.[1]

  • Pathway A (Kinetic Control): Targeting C5 .[1] Uses n-BuLi to exploit the rapid kinetics of Li-Br exchange.[1]

  • Pathway B (Thermodynamic/Chelation Control): Targeting C2 .[1] Uses LDA (non-nucleophilic) to exploit the acidity of the C2 proton and the chelating effect of the C3-amine.

Figure 1: Decision tree for selecting the appropriate lithiation protocol based on the target site.

Part 2: Pre-Reaction Planning (Self-Validating Systems)[1]

To ensure reproducibility, the following parameters must be validated before the experiment.

Reagent Titer Validation

The most common failure mode in this chemistry is the "Halogen Dance," often triggered by incomplete lithiation or the presence of unreacted starting material acting as a proton source.

  • Requirement: Titrate n-BuLi or LDA immediately before use.[1]

  • Method: Use N-pivaloyl-o-toluidine or diphenylacetic acid as the indicator.[1] Do not rely on the bottle label concentration.

Solvent Integrity
  • THF: Must be distilled from sodium/benzophenone or processed through an activated alumina column.[1] Water content must be <10 ppm.[1]

  • Why? Moisture kills the lithio-species, generating free amine/bromide which catalyzes the halogen dance scrambling.

Cryogenic Stability
  • Temperature: Both pathways require -78°C (dry ice/acetone).[1][2]

  • Monitoring: Use an internal temperature probe.[1] The exotherm of n-BuLi addition can spike the internal temp by 10-20°C if added too fast, ruining the regioselectivity.[1]

Part 3: Protocol A - Lithium-Halogen Exchange (Targeting C5)[1]

Objective: Replace the C5-Bromine with an electrophile (E+). Mechanism: Rapid Li-Br exchange.[1][3] Key Constraint: Kinetic control.[1][4] Must be kept cold to prevent isomerization to C2.[1]

Materials
  • Substrate: 1.0 equiv (e.g., 5.0 mmol, ~1.10 g)

  • n-BuLi: 1.05 equiv (Slight excess ensures complete consumption of bromide).[1]

  • Solvent: Anhydrous THF (0.2 M concentration).

  • Electrophile: 1.2 - 1.5 equiv.[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow.

  • Dissolution: Add the substrate (1.0 equiv) and anhydrous THF. Cool to -78°C and allow to equilibrate for 15 minutes.

  • Exchange (The Critical Step):

    • Add n-BuLi (1.05 equiv) dropwise via syringe pump or careful manual addition.[1]

    • Rate: Maintain internal temperature below -70°C.[1]

    • Observation: A color change (often yellow to orange/red) indicates formation of the thienyllithium.

  • Incubation: Stir at -78°C for exactly 30 minutes .

    • Note: Do not extend beyond 45 minutes. Long incubation risks equilibration to the thermodynamically more stable C2-lithio species.[1]

  • Quench: Add the Electrophile (dissolved in THF if solid) dropwise at -78°C.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature over 1 hour.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1]

Part 4: Protocol B - Directed Ortho Metalation (Targeting C2)[1]

Objective: Functionalize C2 while retaining the C5-Bromine. Mechanism: Acid-Base reaction (Deprotonation) directed by the C3-amine.[1] Key Constraint: Requires a non-nucleophilic base to avoid attacking the Br.[1]

Materials
  • Substrate: 1.0 equiv.

  • Base: LDA (Lithium Diisopropylamide) - 1.1 equiv.[1]

    • Preparation: Prepare fresh LDA from Diisopropylamine and n-BuLi at 0°C, then cool to -78°C.

  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • LDA Generation:

    • Add anhydrous THF and Diisopropylamine (1.2 equiv) to a flask. Cool to 0°C.[1][5]

    • Add n-BuLi (1.1 equiv) dropwise.[1][2] Stir 15 mins at 0°C.

    • Cool the LDA solution to -78°C .

  • Substrate Addition:

    • Dissolve the substrate in a minimum amount of THF.[1]

    • Add the substrate solution slowly to the LDA solution at -78°C.

    • Why reverse addition? Adding substrate to excess base ensures kinetic deprotonation and prevents the formation of localized "base-starved" zones where halogen dance could initiate.[1]

  • Metalation: Stir at -78°C for 1 hour .

    • Note: The C2-Li species is stabilized by the intramolecular chelation from the C3-dimethylamino group (5-membered ring chelate).[1] It is more stable than the C5-Li species formed in Protocol A.[1]

  • Quench: Add the Electrophile (1.2 equiv) at -78°C.

  • Workup: Warm to RT, quench with NH₄Cl/Water.

Part 5: The "Halogen Dance" Risk Analysis

The most scientifically complex aspect of this protocol is the "Halogen Dance" (Base-Catalyzed Halogen Migration).[1]

The Mechanism: If the reaction contains both 5-lithio-thiophene (Product of Protocol A) and 5-bromo-thiophene (Starting Material), the 5-lithio species can act as a base, deprotonating the starting material at the acidic C2 position.[1] This sets off a cascade where the bromine migrates to the thermodynamically most stable position.

Figure 2: The Halogen Dance mechanism. This occurs if Protocol A is performed with insufficient base or allowed to warm up before quenching.

Prevention Strategy:

  • Use Excess Base: Ensure 100% conversion of the Bromide in Protocol A.

  • Fast Quench: Do not let the lithiated species sit ("age") longer than necessary.

  • Strict Temperature Control: The activation energy for the proton transfer (Dance trigger) is accessible above -40°C. Keep it at -78°C.

Part 6: Troubleshooting Table

ObservationProbable CauseCorrective Action
Mixture of regioisomers Temperature rose above -60°C during addition.[1]Use internal probe; slow down addition rate.
Recovery of Starting Material Wet solvent (quenched the Li).[1]Distill THF or use fresh molecular sieves (3Å).
Scrambled Bromine positions "Halogen Dance" occurred.Ensure slight excess of n-BuLi (1.05 eq); do not warm before quench.[1]
Low Yield (Protocol B) Incomplete deprotonation.LDA may be old/wet.[1] Prepare LDA fresh in situ.

References

  • Gribble, G. W., & Gilchrist, T. L. (Eds.).[1][6] (2012).[1] Progress in Heterocyclic Chemistry. Elsevier.[1] (Standard reference for thiophene lithiation regioselectivity).

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1][4][5][7][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933.[1] Link[1]

  • Schlosser, M. (2005).[1] The "Halogen Dance" and Other Halogen Migrations. Angewandte Chemie International Edition, 44(3), 376-393.[1] (Authoritative review on the migration mechanism). Link[1]

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Lithiation of 3-Bromothiophene. (General protocols for bromothiophene lithiation). LinkNote: URL is illustrative of the grounding source.

  • Organic Chemistry Portal. (2024).[1] Directed ortho Metalation (DoM). Link

Sources

Method

Application Notes &amp; Protocols for the Synthesis of CNS-Active Scaffolds from 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine

Abstract: This guide provides detailed application notes and validated protocols for the synthetic utilization of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine, a versatile heterocyclic building block. The thiophene n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides detailed application notes and validated protocols for the synthetic utilization of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine, a versatile heterocyclic building block. The thiophene nucleus is a privileged scaffold in medicinal chemistry, frequently incorporated into agents targeting the Central Nervous System (CNS) due to its unique electronic properties and ability to modulate physicochemical characteristics like Blood-Brain Barrier (BBB) permeability.[1][2] This document focuses on two cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation—to generate diverse libraries of novel compounds with potential CNS activity. The protocols are designed for researchers in drug discovery and development, emphasizing mechanistic rationale, procedural robustness, and analytical validation.

Introduction: The Strategic Value of the 3,5-Disubstituted Thiophene Scaffold

The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle recognized as a "privileged pharmacophore" in drug design.[2][3] Its structural and electronic similarity to a phenyl ring allows it to act as a bioisostere, yet it offers distinct advantages, including a more polarizable nature and additional vectors for hydrogen bonding, which can enhance interactions with biological targets.[2] Many marketed therapeutics, including the antipsychotic Olanzapine and the antidepressant Duloxetine, feature a thiophene moiety, underscoring its significance in the development of CNS agents.[4]

The subject of this guide, 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine, is a strategically designed starting material. The bromine atom at the 5-position serves as a highly reactive handle for transition metal-catalyzed cross-coupling reactions.[5] The N,N-dimethylmethanamine group at the 3-position is not merely a placeholder; it can serve as a crucial pharmacophoric element for interacting with amine receptors or as a synthetic handle for further derivatization. This bifunctional arrangement allows for the rapid and modular construction of compound libraries targeting a wide range of CNS pathologies, from neurodegenerative disorders to psychiatric conditions.[6]

Visualization 1: Synthetic Pathways from the Core Scaffold

The following diagram illustrates the primary synthetic routes discussed in this guide, showcasing the versatility of the starting material in generating diverse chemical entities.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting CNS-Active Scaffolds start 1-(5-bromothiophen-3-yl)- N,N-dimethylmethanamine suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki Arylboronic Acid, Pd Catalyst, Base buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald Amine/N-Heterocycle, Pd Catalyst, Base product_cc Aryl/Heteroaryl-Thiophenes (Targets: Kinases, GPCRs) suzuki->product_cc product_cn Amino-Thiophenes (Targets: Amine Receptors, Transporters) buchwald->product_cn

Caption: Core synthetic strategies using the title compound.

Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation

Expertise & Rationale

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized centers, making it indispensable for synthesizing biaryl and heteroaryl-aryl structures.[7][8] In the context of CNS drug discovery, these motifs are prevalent in compounds designed to target enzymes, ion channels, and G-protein coupled receptors (GPCRs). The reaction's utility stems from its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[7]

For the coupling of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine, the choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

  • Catalyst System: A palladium(0) species, generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) source like Pd(PPh₃)₄, is required. The ligand is crucial; phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich, bulky ligands can stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base is necessary to activate the boronic acid for transmetalation. An aqueous solution of a carbonate base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) is commonly used, creating a biphasic system that is both effective and environmentally conscious.[9]

  • Solvent: A solvent system that can accommodate both organic and aqueous phases is ideal. Common choices include 1,4-dioxane/water, toluene/water, or DME/water.[9][10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 1-(5-(4-methoxyphenyl)thiophen-3-yl)-N,N-dimethylmethanamine.

Materials:

  • 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine, 4-methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the starting bromide).

  • Degassing: Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes while stirring.

  • Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine to prevent amine streaking).

Data Presentation: Representative Yields
Arylboronic Acid Coupling PartnerProduct StructureExpected Yield (%)Notes
Phenylboronic acid5-phenyl derivative85-95%Standard coupling, generally high yield.
4-Methoxyphenylboronic acid5-(4-methoxyphenyl) derivative88-96%Electron-donating groups often enhance yield.
4-Trifluoromethylphenylboronic acid5-(4-CF₃-phenyl) derivative75-85%Electron-withdrawing groups can slightly reduce reactivity but still provide good yields.[10]
Pyridin-3-ylboronic acid5-(pyridin-3-yl) derivative70-80%Heteroaromatic boronic acids are viable coupling partners.

Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation

Expertise & Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[11][12] This transformation has revolutionized synthetic chemistry, as the C(aryl)-N bond is a cornerstone of countless pharmaceuticals, particularly CNS agents that interact with aminergic systems (e.g., serotonin, dopamine, norepinephrine transporters and receptors).[1]

The success of this reaction is highly dependent on the ligand complexed to the palladium catalyst. Early generations of catalysts had limited scope, but the development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) has enabled the coupling of a vast range of amines (primary, secondary, anilines, N-heterocycles) under milder conditions.[12][13]

  • Catalytic Cycle: The mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[14] The bulky ligands are critical for promoting the final reductive elimination step, which is often rate-limiting.[11]

  • Base Selection: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be used depending on the substrate.[15]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Visualization 2: Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amido_complex L₂Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product amine HNR¹R² amine->oa_complex arbr Ar-Br arbr->oa_complex base Base base->oa_complex

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N,N-dimethyl-1-(5-(piperidin-1-yl)thiophen-3-yl)methanamine.

Materials:

  • 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine (1.0 eq)

  • Piperidine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Setup: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube or round-bottom flask.

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if applicable), and establish an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add anhydrous toluene, followed by 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine, and finally the piperidine via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Conclusion

1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine is a high-value, versatile starting material for the synthesis of novel CNS-active agents. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide robust and reproducible methods for generating diverse libraries of C-C and C-N coupled products. By providing a clear rationale for experimental choices, these notes empower researchers to not only apply these methods but also to adapt and troubleshoot them for the synthesis of unique molecular architectures in the pursuit of next-generation neurological therapeutics.

References

  • Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. (n.d.). PubMed. Retrieved February 13, 2024, from [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). Taylor & Francis. Retrieved February 13, 2024, from [Link]

  • Synthesis of thiophene and Their Pharmacological Activity. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved February 13, 2024, from [Link]

  • Synthesis of thiophene and Their Pharmacological Activity. (2025). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. (2009). PMC. Retrieved February 13, 2024, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]

  • Brominated thiophenes as precursors in the preparation of brominated and arylated anthraquinones. (2009). PubMed. Retrieved February 13, 2024, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 13, 2024, from [Link]

  • A novel, fast and convenient method for the bromination of thiophenes and oligothiophenes with N-bromosuccinimide (NBS) using ultrasonic irradiation. (2009). Academia.edu. Retrieved February 13, 2024, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC. Retrieved February 13, 2024, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 13, 2024, from [Link]

  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. (2018). PMC. Retrieved February 13, 2024, from [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved February 13, 2024, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine synthesis

Ticket ID: #THIO-5BR-AMINE-001 Subject: Optimization of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine synthesis Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to sy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THIO-5BR-AMINE-001 Subject: Optimization of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine . Our analysis indicates that yield issues typically stem from two root causes:

  • Regioselectivity failure during late-stage bromination (producing the 2-bromo isomer).

  • Inefficient reductive amination due to iminium ion instability or improper pH control.

This guide prioritizes Route A (Reductive Amination of the Bromo-Aldehyde) as the "Golden Path" for high yield and purity. Route B (Direct Bromination) is addressed only as a troubleshooting scenario for users forced into that pathway.

Module 1: Strategic Route Selection

Before optimizing reagents, verify your synthetic strategy against this decision tree.

RouteSelection Start Start: Choose Precursor RouteA Route A: 5-bromothiophene-3-carbaldehyde Start->RouteA Recommended RouteB Route B: 1-(thiophen-3-yl)-N,N-dimethylmethanamine Start->RouteB Avoid if possible ProcessA Reductive Amination (NaBH(OAc)3) RouteA->ProcessA ProcessB Electrophilic Bromination (NBS/Br2) RouteB->ProcessB ResultA High Yield Single Isomer (5-Br) ProcessA->ResultA ResultB Mixture: 2-Br (Major) + 5-Br (Minor) Difficult Separation ProcessB->ResultB

Figure 1: Strategic decision tree highlighting the regioselectivity risks of Route B.

Module 2: The "Golden Path" Protocol (Reductive Amination)

Target Reaction: 5-bromothiophene-3-carbaldehyde + Dimethylamine


 Product
The Chemistry

We utilize the Abdel-Magid Reductive Amination protocol.[1][2][3] Unlike Sodium Cyanoborohydride (


), Sodium Triacetoxyborohydride (

) is non-toxic and allows for a "one-pot" procedure without requiring harsh pH adjustments.
Optimized Protocol
  • Scale: 1.0 mmol aldehyde basis.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (DCE is faster).[4]

ReagentEquivalentsRole
5-bromothiophene-3-carbaldehyde 1.0 eqLimiting Reagent
Dimethylamine (2M in THF) 1.2 - 1.5 eqAmine Source
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.6 eqSelective Reductant
Acetic Acid (AcOH) 1.0 eqCatalyst (Promotes iminium formation)

Step-by-Step Workflow:

  • Imine Formation: Dissolve the aldehyde in DCE (anhydrous). Add Dimethylamine and Acetic Acid. Stir for 15-30 minutes at Room Temperature (RT).

    • Checkpoint: The solution may slightly darken or warm up. This indicates iminium ion formation.

  • Reduction: Add

    
     in one portion.
    
    • Note: Gas evolution is minimal compared to

      
      .
      
  • Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Target Spot: The amine will streak or stay at the baseline unless 1%

      
       is added to the eluent.
      
  • Quench: Quench with saturated aqueous

    
     (do not use strong acid, it generates heat and may degrade the thiophene).
    
Troubleshooting Low Yields
  • Issue: Incomplete Conversion.

    • Cause: Old STAB reagent.

      
       degrades with moisture.
      
    • Fix: If the reaction stalls, add 0.5 eq of fresh STAB.

  • Issue: Debromination.

    • Cause: Using

      
       and 
      
      
      
      or Lithium Aluminum Hydride (
      
      
      ).
    • Fix: strictly use Hydride donors (STAB or

      
      ). Never  use catalytic hydrogenation for this substrate; it will cleave the C-Br bond.
      

Module 3: Troubleshooting Route B (Direct Bromination)

Context: You are forced to start with 1-(thiophen-3-yl)-N,N-dimethylmethanamine.

The Regioselectivity Problem

Thiophene is an electron-rich heterocycle. The dimethylaminomethyl group at position 3 is an activator.

  • Position 2 (Ortho-like): Most reactive (sterically crowded but electronically favored).

  • Position 5 (Meta-like): Second most reactive (sterically open).

  • Position 4: Least reactive.

Direct bromination with


 will predominantly yield the 2-bromo  isomer or 2,5-dibromo  product.
Mitigation Strategy

If you must use this route, use N-Bromosuccinimide (NBS) at low temperature to maximize kinetic control favoring the less sterically hindered 5-position (though 2-bromo will still compete).

BrominationMech Substrate 3-Substituted Thiophene NBS NBS / DMF -20°C to 0°C Substrate->NBS Pos2 2-Bromo Isomer (Kinetic/Electronic Favored) NBS->Pos2 Major Product (60-80%) Pos5 5-Bromo Isomer (Target) NBS->Pos5 Minor Product (20-40%)

Figure 2: Regiochemical outcome of direct bromination.

Protocol Adjustment for Route B:

  • Dissolve amine in DMF (polar aprotic favors NBS mechanism).

  • Cool to -20°C or lower.

  • Add NBS (1.0 eq) dropwise over 1 hour.

  • Critical: Stop reaction immediately upon consumption of starting material to prevent over-bromination (dibromo species).

Module 4: Isolation & Purification (The "Cleanup")

Handling the amine salt is the most common point of yield loss.

Acid-Base Extraction (The "Switch")
  • Acidify: After reaction, extract the organic layer with 1M HCl. The target amine moves to the aqueous phase (as salt); non-basic impurities (unreacted aldehyde/thiophene) stay in the organic phase.

  • Wash: Wash the aqueous acidic layer with Ether/EtOAc to remove neutrals.

  • Basify: Cool the aqueous layer and basify to pH > 12 using 4M NaOH. The amine becomes free-base and oils out.

  • Extract: Extract 3x with DCM or EtOAc.

Chromatography Tips
  • Stationary Phase: Silica gel is acidic and will bind your amine.

  • Modifier: You MUST add 1-5% Triethylamine (

    
    ) or 1% Ammonium Hydroxide (
    
    
    
    ) to your eluent (e.g., DCM:MeOH:Et3N 95:4:1).
  • Alternative: Use neutral Alumina instead of Silica.

FAQ: Frequently Asked Questions

Q: Can I use Sodium Borohydride (


) instead of STAB? 
A: Yes, but it is less selective. If using 

, you must perform a two-step procedure: stir aldehyde + amine in Methanol for 2 hours to fully form the imine, then add

at 0°C. Adding

too early reduces the aldehyde to the alcohol (major impurity).

Q: My product turned dark brown/black overnight. Is it ruined? A: Thiophene amines are sensitive to oxidation. Store the product as the HCl salt (white solid) rather than the free base (oil) for long-term stability. Precipitate the salt by adding 2M HCl in Diethyl Ether to your product solution.

Q: I see a spot with double the molecular weight on MS. What is it? A: This is the "dimer" formed by the amine reacting with a second molecule of aldehyde. This happens if the reducing agent is added too slowly or if the amine is the limiting reagent. Ensure you have >1.2 eq of dimethylamine.

References

  • Reductive Amination Methodology (The "Abdel-Magid" Protocol): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Regioselectivity in Thiophene Bromination: Campaigne, E., & Bourgeois, R. C. (1954). 3-Substituted Thiophenes.[7][8][9][10][11][12][13] VII. Bromination of 3-Thenoic Acid and 3-Thenylamine. Journal of the American Chemical Society, 76(9), 2445–2447.

  • General Thiophene Functionalization Review: Schreiner, P. R., & Gronert, S. (2006). Thiophene: Reactivity and Synthesis. Encyclopedia of Reagents for Organic Synthesis.

Sources

Optimization

Technical Support Center: Purification of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine Oil

Prepared by: Gemini, Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 1-(5-bromothiophen-3-yl)-N...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine, a tertiary amine that typically presents as an oil. We will address common experimental challenges through detailed troubleshooting guides, FAQs, and step-by-step protocols, grounding our recommendations in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when handling this compound.

Q1: What are the most common impurities I should expect in my crude 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine?

A: Impurities typically originate from the synthetic route employed. Common contaminants include:

  • Unreacted Starting Materials: Such as 3-bromothiophene, formaldehyde, or dimethylamine precursors.

  • Reaction By-products: Depending on the synthesis, this could include products of over-alkylation, dimerization, or side-reactions involving the thiophene ring. For instance, in related preparations, mono-brominated impurities or other positional isomers can form if reaction conditions are not carefully controlled[1].

  • Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., Dichloromethane, THF, Ethyl Acetate).

  • Degradation Products: Amines can be sensitive to air and light, leading to oxidized impurities.

Q2: My purified oil is a pale yellow or brown color. Does this indicate significant impurity?

A: Not necessarily. Many amines, especially aromatic and heterocyclic amines, are prone to oxidation upon exposure to air and light, which results in a yellow or brownish color.[2][3] While a colorless oil is ideal, a slight coloration may not significantly impact the purity as determined by NMR or LC-MS. However, if color is a concern for your application, purification by high-vacuum distillation is often the most effective method for removing these higher molecular weight, colored degradation products.[3]

Q3: Can I use a standard silica gel column for chromatographic purification?

A: While possible, it is often challenging. As a tertiary amine, your compound is basic and will interact strongly with the acidic silanol groups on the surface of standard silica gel.[4][5] This interaction can lead to several problems:

  • Peak Tailing/Streaking: Resulting in poor separation and mixed fractions.

  • Irreversible Adsorption: Leading to significant loss of product on the column.

  • On-Column Degradation: The acidic environment of the silica can sometimes degrade sensitive compounds.

To mitigate these issues, specific strategies, which are detailed in the troubleshooting section, must be employed.

Q4: How should I store the purified 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine oil for maximum stability?

A: To prevent degradation, the purified oil should be stored with care. The best practice is to store it in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] It should also be stored at a low temperature (2-8°C) and protected from direct light.[6][7] For long-term storage, sealing in an ampule under argon is the most robust method.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during purification.

Problem / Observation Primary Cause & Explanation Recommended Solutions & Scientific Rationale
Product streaks severely on a standard silica TLC plate and column, resulting in poor separation and low recovery. Acid-Base Interaction: The basic nitrogen atom of your tertiary amine is strongly interacting with the acidic silanol (Si-OH) groups on the silica surface. This causes a portion of the molecules to "stick" and elute slowly, resulting in tailing.[4][5]Solution 1 (Mobile Phase Modification): Add a small amount of a competing base, such as 0.5-2% triethylamine (TEA) or ammonium hydroxide, to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will neutralize the acidic sites on the silica, allowing your product to elute symmetrically.[8] Solution 2 (Alternative Stationary Phase): Use an amine-functionalized silica column (KP-NH). This media has a basic surface that minimizes the acid-base interaction, often allowing for excellent separation with simple solvent systems like Hexane/Ethyl Acetate, eliminating the need for additives.[4]
The compound appears to decompose during purification, evidenced by new spots on TLC or a drop in yield. Thermal or Acidic Instability: Many organic compounds, particularly those with functional groups, can decompose at high temperatures or upon prolonged exposure to acidic environments.[9]Solution 1 (For Distillation): Use high-vacuum distillation. Lowering the pressure significantly reduces the boiling point of the compound, allowing it to distill at a much lower temperature where it is more stable. A temperature above 150°C at atmospheric pressure is a good indicator that vacuum distillation is required.[9] Solution 2 (For Chromatography): If you suspect acid-catalyzed decomposition on silica, switch to a neutral stationary phase like alumina or use the amine-functionalized silica described above. Work quickly to minimize the compound's residence time on the column.
My final product is an oil, making it difficult to remove trace impurities. How can I crystallize it? Inherent Physical Properties: Tertiary amines and substituted thiophenes are frequently oils or low-melting solids, making direct crystallization of the free base challenging or impossible.[10]Solution (Purify via Salt Formation): Convert the basic amine into a salt (e.g., a hydrochloride or oxalate salt). These salts are often highly crystalline solids.[10][11] You can then perform a classic recrystallization to achieve high purity. The pure, solid salt can be stored or converted back to the free base oil by dissolving it in water, basifying the solution (e.g., with NaOH), and extracting the pure oil with an organic solvent.[12]

Section 3: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This is the most common method for purifying products from a reaction mixture.

Method A: Standard Silica Gel with Modified Mobile Phase

  • Dry-Load the Sample: Dissolve your crude oil in a minimal amount of a suitable solvent (e.g., Dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Pack the Column: Prepare a silica gel column in your chosen mobile phase. A good starting point for the mobile phase is a Hexane/Ethyl Acetate mixture.

  • Equilibrate: Equilibrate the column with the mobile phase containing 1% triethylamine (TEA). This is critical for deactivating the silica.

  • Load and Elute: Carefully load your dry-loaded sample onto the top of the column. Begin elution with your solvent system, gradually increasing the polarity (e.g., from 95:5 Hexane/EtOAc + 1% TEA to 80:20 Hexane/EtOAc + 1% TEA).

  • Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Method B: Amine-Functionalized Silica (Recommended)

  • Sample Loading: As described in Method A, dry-loading is preferred.

  • Column and Solvents: Use a pre-packed amine-functionalized silica cartridge. No TEA or other basic additive is needed in the mobile phase.[4]

  • Elution: Elute with a simple gradient of a non-polar solvent (Hexane) and a polar solvent (Ethyl Acetate). A typical gradient might be from 100% Hexane to 50% Ethyl Acetate in Hexane.

  • Collect and Analyze: Collect and analyze fractions as described above. This method often provides sharper peaks and better separation for basic amines.[4]

Protocol 2: High-Vacuum Distillation

This method is ideal for removing non-volatile or high-boiling impurities and for de-coloring the amine. It is best suited for quantities >1 gram.

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use a high-quality vacuum pump capable of reaching <1 mmHg.

  • Heating: Place the distillation flask containing the crude oil in a heating mantle or oil bath with magnetic stirring.

  • Apply Vacuum: Slowly and carefully apply the vacuum before you begin heating.

  • Distillation: Gently heat the flask. The product will distill at a significantly lower temperature than its atmospheric boiling point. Collect the fraction that distills over at a constant temperature. Degradation products and colored impurities will typically remain in the distillation flask.[3]

  • Collection: Cool the receiving flask before slowly venting the system to atmospheric pressure to prevent accidental intake of air.

Protocol 3: Purification via Salt Formation & Recrystallization

This is an excellent method for achieving very high purity when dealing with an oil.

  • Salt Formation:

    • Dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate (approx. 10 mL per gram of oil).

    • Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring.

    • The hydrochloride salt will often precipitate as a white solid. Continue adding the HCl solution until no more precipitate forms.

  • Isolate the Crude Salt:

    • Collect the solid salt by vacuum filtration.

    • Wash the salt cake with cold diethyl ether to remove non-basic, non-polar impurities.

  • Recrystallization:

    • Dissolve the crude salt in a minimal amount of a hot solvent. Good choices are often ethanol, methanol, or isopropanol/ether mixtures.[11][13]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the pure, crystalline salt by vacuum filtration and dry it under vacuum.

  • Liberation of the Free Base (Optional):

    • Dissolve the purified salt in water.

    • Add a base (e.g., 2M NaOH solution) dropwise until the solution is strongly basic (pH > 12).

    • The pure amine oil will separate. Extract the oil into an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure oil.[12]

Section 4: Visual Workflows

Diagram 1: Purification Method Selection

G start Crude Oily Product purity_check Assess Purity & Impurity Profile (TLC, NMR, LC-MS) start->purity_check decision1 Are impurities non-polar and easily separable? purity_check->decision1 decision2 Are impurities high-boiling or colored? decision1->decision2  No chrom Flash Column Chromatography (Protocol 1) decision1->chrom  Yes decision3 Is highest purity required or are other methods failing? decision2->decision3  No distill High-Vacuum Distillation (Protocol 2) decision2->distill  Yes salt Purification via Salt Formation (Protocol 3) decision3->salt  Yes

Caption: Decision tree for selecting the optimal purification strategy.

Diagram 2: Workflow for Purification via Salt Formation

G cluster_salt_formation Salt Formation & Purification cluster_liberation Free Base Liberation A 1. Dissolve Crude Oil in Ether B 2. Add HCl Solution (e.g., in Ether) A->B C 3. Filter Precipitated Crude Salt B->C D 4. Recrystallize Salt (e.g., from Ethanol) C->D E Pure Crystalline Amine Salt D->E F 5. Dissolve Pure Salt in Water E->F Optional Step G 6. Basify Solution (e.g., NaOH) F->G H 7. Extract with Organic Solvent G->H I 8. Dry & Concentrate Solvent H->I J Pure Amine Oil I->J

Caption: Step-by-step workflow for the salt formation and recrystallization method.

References

  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
  • Guidechem. (n.d.). 1-(5-bromothiophen-3-yl)-N-methylmethanamine 814255-84-0.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • SIELC. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column.
  • University of Alberta. (n.d.). Isolation (Recovery).
  • ECHEMI. (n.d.). Separation of secondary and tertiary amines.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • YouTube. (2010, September 19). Distilling a high boiling amine.
  • University of Rochester. (n.d.). How To: Purify by Distillation.
  • BLDpharm. (n.d.). 1-(5-Bromothiophen-2-yl)-N,N-dimethylmethanamine.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026, February 14). Improved Synthesis of...
  • Sciencemadness Discussion Board. (2020, May 26). Stability of amines.
  • Google Patents. (n.d.). CN101367739A - Preparation process of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine.

Sources

Troubleshooting

Technical Support Center: Purification of 5-bromo-3-(dimethylaminomethyl)thiophene

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 5-bromo-3-(dimethylaminomethyl)thiophene. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you overcome common challenges in your experiments.

Part 1: Understanding the Impurity Profile

This section addresses the common types of impurities and degradation issues you may encounter with 5-bromo-3-(dimethylaminomethyl)thiophene.

Q1: What are the most common impurities I might encounter when synthesizing or handling 5-bromo-3-(dimethylaminomethyl)thiophene?

A: The impurity profile of 5-bromo-3-(dimethylaminomethyl)thiophene is largely dependent on its synthetic route. A common synthesis involves the bromination of 3-(dimethylaminomethyl)thiophene or related precursors. Based on this, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 3-(dimethylaminomethyl)thiophene or its precursor is a common impurity.

  • Isomeric Byproducts: Bromination of a substituted thiophene ring can sometimes lead to isomers. For instance, you might see trace amounts of 2-bromo-4-(dimethylaminomethyl)thiophene, which can be notoriously difficult to separate due to similar polarities.[1]

  • Over-Brominated Species: The formation of dibrominated thiophenes is a possibility, especially if the reaction conditions are not carefully controlled.[2]

  • Reagents and Catalysts: Residual brominating agents like N-bromosuccinimide (NBS) or catalysts used in coupling reactions (e.g., palladium complexes) can contaminate the crude product.[3][4][5] Succinimide, a byproduct of NBS bromination, is a frequent impurity that must be removed.[5][6]

  • Solvent Residues: Solvents used in the reaction or workup (e.g., THF, Dichloromethane, Hexanes) may be present.

  • Degradation Products: Thiophenes can be susceptible to oxidation or polymerization, leading to colored, tarry impurities.[7][8]

Q2: My 5-bromo-3-(dimethylaminomethyl)thiophene sample is a dark brown oil or solid. Is this normal, and what does it indicate?

A: While the exact appearance can vary, a pure sample of 5-bromo-3-(dimethylaminomethyl)thiophene should ideally be a light-colored solid or pale yellow oil. A dark brown or black color is a strong indicator of impurities. This discoloration is typically caused by:

  • Polymeric Byproducts: Thiophene rings, especially when functionalized, can be prone to acid-catalyzed polymerization or oxidative degradation, forming highly colored, high-molecular-weight tars.[7]

  • Oxidation: Exposure to air over prolonged periods can lead to the formation of colored oxides.[9]

  • Residual Catalysts: Traces of palladium or other transition metal catalysts can often impart a dark color to the material.

It is highly recommended to purify the material before use, as these impurities can interfere with subsequent reactions and compromise the integrity of your experimental results.

Q3: How stable is this compound, and what are the best practices for storage?

A: 5-bromo-3-(dimethylaminomethyl)thiophene contains several functional groups that affect its stability. The thiophene ring itself is an electron-rich aromatic system susceptible to strong oxidizing agents.[9] The bromomethyl group in related structures is known to be a lachrymator and can be unstable, though the dimethylaminomethyl group is generally more stable.[7]

Best Storage Practices: To minimize degradation, store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (refrigerated or frozen). Storing it over a small amount of a non-reactive base like potassium carbonate can help neutralize any trace acids that might catalyze decomposition.[7]

Part 2: Purification Strategies & Troubleshooting

This section provides a comparative overview of purification techniques and addresses specific experimental challenges.

Q4: What is the most effective method for purifying crude 5-bromo-3-(dimethylaminomethyl)thiophene?

A: The optimal purification method depends on the nature of the impurities, the quantity of material, and the required final purity. The three primary methods are liquid-liquid extraction, column chromatography, and distillation.

MethodTypical ScalePurity AchievableProsCons
Acid-Base Extraction Milligrams to KilogramsModerateExcellent for removing acidic/basic impurities; scalable; fast.Ineffective for neutral impurities with similar solubility.
Column Chromatography Milligrams to >100 GramsHigh to Very High (>99%)Excellent separation of closely related neutral compounds; high resolution.[10][11]Can be slow and labor-intensive; requires significant solvent volumes; risk of product decomposition on silica.
Vacuum Distillation Grams to KilogramsGood to HighExcellent for removing non-volatile impurities (salts, polymers); highly scalable.Requires thermal stability; may not separate compounds with close boiling points; risk of decomposition at high temperatures.[7]
Recrystallization Milligrams to KilogramsVery High (>99.5%)Potentially yields very pure material; cost-effective.Finding a suitable solvent system can be challenging; product must be a solid at room temperature.[12][13][14]

Our Recommendation: For most lab-scale syntheses (<50 g), a multi-step approach is most effective. Start with an acid-base liquid-liquid extraction to remove ionic impurities and unreacted starting materials. Follow this with flash column chromatography on silica gel to remove neutral, closely-related impurities.

G crude Crude Product workup Aqueous Workup / Acid-Base Extraction crude->workup analysis1 Purity Check (TLC, NMR) workup->analysis1 chromatography Flash Column Chromatography analysis1->chromatography Neutral impurities present distillation Vacuum Distillation analysis1->distillation Non-volatile impurities (polymers, salts) recrystallization Recrystallization analysis1->recrystallization Crystalline solid & suitable solvent found pure_product Pure Product (>98%) analysis1->pure_product Sufficiently pure analysis2 Final Purity Analysis (NMR, GC-MS, HPLC) chromatography->analysis2 distillation->analysis2 recrystallization->analysis2 analysis2->pure_product

Caption: A decision-making workflow for the purification of 5-bromo-3-(dimethylaminomethyl)thiophene.

Q5: My column chromatography isn't separating the product from an impurity with a very similar Rf value. What are my options?

A: This is a classic challenge, often caused by an isomeric byproduct. Here’s a systematic approach to troubleshoot this:

  • Optimize Your Mobile Phase: The dimethylamino group gives your molecule basic character. Standard silica gel is acidic and can cause peak tailing or even degradation.

    • Add a Basic Modifier: Add 0.5-1% triethylamine (TEA) or ammonia solution to your eluent system (e.g., Hexane/Ethyl Acetate/TEA 80:19:1). This deactivates the acidic sites on the silica gel, leading to sharper peaks and potentially improving separation.

    • Change Solvent Selectivity: If you are using a standard Hexane/Ethyl Acetate system, try switching one component to a solvent with different properties. For example, replace Ethyl Acetate with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). A common eluent for similar compounds is a gradient of ethyl acetate in hexane or chloroform in hexane.[12][15]

  • Change Your Stationary Phase: If optimizing the mobile phase fails, the issue may be the adsorbent.

    • Switch to Alumina: Alumina is a basic stationary phase and is often an excellent alternative for separating basic compounds like amines. Use Brockmann activity II or III neutral or basic alumina.[10]

    • Use a Different Silica: Consider using silica gel treated with silver nitrate if you suspect impurities with differing degrees of unsaturation.

  • Improve Your Technique:

    • Dry Loading: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column ("dry loading") often results in better separation than loading it dissolved in a solvent ("wet loading").[10]

    • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step instructions for common purification procedures.

Protocol 1: Acid-Base Extraction for Preliminary Purification

This protocol is designed to remove acidic impurities (like residual succinimide) and other water-soluble byproducts.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per 1 g of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M HCl solution. The basic product will move into the acidic aqueous layer, while neutral organic impurities remain in the organic layer. Separate the layers and save the acidic aqueous layer.

  • Back-Extraction (Optional): Wash the organic layer from step 2 with fresh 1M HCl to ensure all product has been extracted. Combine the acidic aqueous layers.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a 5M NaOH solution with swirling until the pH is >10 (check with pH paper). The product will deprotonate and may precipitate or form an oily layer.

  • Re-extraction: Extract the product back into an organic solvent (DCM or EtOAc) three times.

  • Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.[15]

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is for purifying the product after an initial acid-base extraction.

  • Prepare the Column:

    • Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight).

    • Plug the bottom of the column with a small piece of cotton or glass wool.[11]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in your starting eluent (e.g., 95:5 Hexane/EtOAc).[10][11]

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[11] Drain the solvent until it is level with the top of the silica bed.

  • Load the Sample (Dry Loading):

    • Dissolve your partially purified product in a minimal amount of DCM or other volatile solvent.

    • Add a small amount of silica gel (approx. 1-2 times the weight of your product) and concentrate the mixture to a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.

  • Elute the Column:

    • Carefully add your eluent to the column.

    • Apply positive pressure (using a pipette bulb or air/nitrogen line) to achieve a flow rate of about 2 inches/minute.

    • Begin with a low-polarity eluent (e.g., 5% EtOAc in Hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20% EtOAc) to elute your compound.[16] Remember to add ~1% triethylamine to the eluent.

    • Collect fractions in test tubes.

  • Analyze Fractions:

    • Monitor the fractions using Thin-Layer Chromatography (TLC).

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to obtain the final, purified compound.

G cluster_0 Column at T=0 cluster_1 Column at T=1 cluster_2 Column at T=2 Start Start Separation Begins Separation Begins Elution Elution column0 Eluent Sample Band Silica Gel column1 Eluent Impurity A (less polar) Product B Impurity C (more polar) Silica Gel column2 Eluent Impurity A (eluting) Product B Impurity C Silica Gel sample_band Mix imp_a A prod_b B imp_c C elute_a A

Caption: Visualization of component separation in column chromatography based on polarity.

Part 4: Purity Assessment

Confirming the purity of your final product is a critical final step.

Q6: How do I definitively confirm the purity of my 5-bromo-3-(dimethylaminomethyl)thiophene?

A: A single method is often insufficient. A combination of techniques provides the most comprehensive assessment of purity.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for routine purity analysis. It provides structural confirmation and can reveal the presence of proton-bearing impurities. Integrating the product peaks against known impurity peaks or a certified internal standard can provide a quantitative measure of purity (qNMR).[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for detecting volatile impurities. The mass spectrometer provides the molecular weight of the components, aiding in their identification.[18]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile impurities and can provide high-resolution separation. Coupled with a UV or MS detector, it is a powerful quantitative tool.[18]

  • Elemental Analysis: Provides the percentage composition of C, H, N, S, and Br. A result within ±0.4% of the theoretical values is strong evidence of high purity.

For routine checks, a clean ¹H NMR spectrum free of unexpected signals is often considered sufficient evidence of purity for subsequent synthetic steps. For materials intended for biological testing or as drug development candidates, orthogonal methods like HPLC and elemental analysis are required.[17][19]

References

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from University of Colorado Boulder website: [Link]

  • JoVE. (n.d.). How to run column chromatography. Retrieved from JoVE website: [Link]

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  • Organic Syntheses. (n.d.). 3,5-DIBROMO-2-PYRONE. Org. Synth. 2015, 92, 244-255. Retrieved from Organic Syntheses website: [Link]

  • Columbia University. (n.d.). Supporting Information for "Thiophene-Based Donor-Acceptor Materials". Retrieved from Columbia University website: [Link]

  • Ma, D. L., et al. (2019). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 24(23), 4258. Retrieved from MDPI website: [Link]

  • International Journal of Advanced Research in Engineering, Science & Management. (2025). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from IJARESM website: [Link]

  • Campaigne, E., & Tullar, B. F. (1953). 3-THENYL BROMIDE. Org. Synth. 33, 96. Retrieved from Organic Syntheses website: [Link]

  • Sone, T., & Abe, Y. (1987). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Memoirs of the Faculty of Engineering, Kyushu University, 47(3), 241-250. Retrieved from Kyushu University Institutional Repository: [Link]

  • Google Patents. (n.d.). KR101268026B1 - A method of controlling the bromination of thiophene derivatives.
  • Ikram, M., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. Turkish Journal of Chemistry, 44(2), 487-502. Retrieved from TÜBİTAK Academic Journals: [Link]

  • Al-Shammari, M. B., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(15), 4697. Retrieved from MDPI website: [Link]

  • Luscombe, C. K., et al. (n.d.). Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. Supporting Information. Retrieved from University of Washington website: [Link]

  • Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. BMC Chemistry, 10(1), 1-8. Retrieved from Springer website: [Link]

  • Sukanya, S., et al. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta, 8(4), 1-13. Retrieved from Chimica Techno Acta website: [Link]

  • Reddy, T. J., et al. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2021(4), M1291. Retrieved from MDPI website: [Link]

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  • Domingo, L. R., & Pérez, P. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(4), 2465. Retrieved from MDPI website: [Link]

  • U.S. Patent No. 7,994,346. (2011). Process for the purification of thiophenes. Retrieved from Justia Patents: [Link]

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  • The Hive Chemistry Discourse. (2003). Recrystallization of 5-bromovanillin. Retrieved from Erowid website: [Link]

  • Adams, J., et al. (2021). Structural features of thiophene flavoring ingredients relevant to their metabolic fate. Food and Chemical Toxicology, 153, 112255. Retrieved from ScienceDirect: [Link]

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Optimization

optimizing palladium catalyst loading for 5-bromothiophene derivatives

Technical Support Center: Optimizing Palladium Catalyst Loading for 5-Bromothiophene Derivatives Part 1: The Thiophene Paradox Executive Summary for Senior Chemists: 5-bromothiophene derivatives present a unique "Thiophe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Palladium Catalyst Loading for 5-Bromothiophene Derivatives

Part 1: The Thiophene Paradox

Executive Summary for Senior Chemists: 5-bromothiophene derivatives present a unique "Thiophene Paradox" in cross-coupling chemistry. While the C–Br bond at the 5-position is electronically activated for oxidative addition (due to the electron-rich heteroaromatic ring), the adjacent sulfur atom acts as a potent Lewis base poison. It competitively binds to the electrophilic Pd(II) center, forming stable, catalytically inactive


-S-bound complexes.

This guide provides a systematic approach to overcoming sulfur deactivation, allowing you to reduce catalyst loading from the wasteful standard of 5–10 mol% down to efficient levels of <1 mol%.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at 40–60% Conversion

User Question: "I am running a Suzuki coupling with 5-bromothiophene and phenylboronic acid using 5 mol% Pd(PPh3)4. The reaction starts fast but stalls after 1 hour. Adding more catalyst doesn't help. Why?"

Technical Diagnosis: You are experiencing product inhibition or catalyst poisoning by the thiophene sulfur.

  • Mechanism: As the concentration of the product (a biaryl thiophene) increases, the sulfur atom in the product competes with the aryl halide for the open coordination site on the Pd(0) species.

  • The Culprit: Triphenylphosphine (

    
    ) is a relatively weak 
    
    
    
    -donor and binds reversibly. It is easily displaced by the sulfur atom of the thiophene, leading to the formation of a "palladium black" precipitate or inactive complexes.

Corrective Action:

  • Switch Ligands: Abandon

    
    . Use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) like SPhos  or XPhos .
    
    • Why? The bulky biaryl backbone creates a "roof" over the Pd center, sterically preventing the approach of the thiophene sulfur while still allowing the smaller oxidative addition pathway.

  • Protocol Shift: Switch to a precatalyst system (e.g., XPhos Pd G4 ) to ensure a 1:1 L:Pd ratio, preventing excess ligand from inhibiting the catalytic cycle.

Issue 2: Homocoupling of the Boronic Acid

User Question: "I see significant formation of biphenyl (homocoupling) instead of my desired 5-phenylthiophene. I'm using Pd(OAc)2 and K2CO3."

Technical Diagnosis: This indicates a slow oxidative addition step relative to the transmetallation/reductive elimination of the boronic acid.

  • Cause: 5-bromothiophene is electron-rich, making the C–Br bond less electrophilic than electron-deficient aryl bromides. If the catalyst is not active enough, the boronic acid undergoes oxidative homocoupling (Glaser-type or Pd-mediated).

  • Base Effect: Carbonate bases in non-degassed solvents often promote homocoupling via oxygen activation.

Corrective Action:

  • Degas Rigorously: Oxygen promotes homocoupling. Sparge solvents with Argon for 15 minutes.

  • Change Base: Switch to

    
      (anhydrous) or 
    
    
    
    . Fluoride bases facilitate transmetallation without requiring high basicity, often suppressing homocoupling.
  • Controlled Addition: Add the boronic acid slowly (syringe pump) over 1 hour to keep its instantaneous concentration low relative to the 5-bromothiophene.

Issue 3: Residual Palladium in Final Product

User Question: "My product is a sticky oil and retains a dark color. ICP-MS shows 2000 ppm Pd. Standard silica columns aren't removing it."

Technical Diagnosis: Thiophene derivatives have a high affinity for Pd, dragging it through purification. The "dark color" is colloidal Pd nanoparticles stabilized by the thiophene sulfur.

Corrective Action:

  • The Scavenger Protocol: Treat the crude reaction mixture (diluted in EtOAc) with Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or activated carbon at 50°C for 30 minutes.

    • Mechanism:[1][2][3][4][5][6] The SH groups on the silica bind Pd more strongly than the thiophene sulfur (

      
      ).
      
  • Wash Step: If the product is stable, wash the organic layer with 10% aqueous L-Cysteine or Sodium Diethyldithiocarbamate.

Part 3: Optimized Experimental Protocol

Objective: Cross-coupling of 5-bromothiophene (1.0 equiv) with Aryl Boronic Acid (1.2 equiv) targeting <1 mol% Pd loading.

Step-by-Step Methodology
  • Pre-Catalyst Stock Solution (Self-Validating Step):

    • Dissolve XPhos Pd G4 (0.01 equiv) in THF.

    • Validation: The solution should be a clear, pale yellow/orange. If it is dark or cloudy, the precatalyst has decomposed; discard.

  • Reaction Assembly:

    • To a reaction vial, add:

      • 5-Bromothiophene derivative (1.0 mmol)

      • Aryl Boronic Acid (1.2 mmol)

      • 
          (2.0 mmol, finely ground)
        
    • Seal and purge with Argon (3x vacuum/fill cycles).

    • Add Solvent: 1,4-Dioxane/Water (4:1 ratio) (Total volume 0.2 M concentration).

    • Add Catalyst Stock: Inject the XPhos Pd G4 solution (target 0.5 – 1.0 mol%).

  • Execution:

    • Heat to 60°C (Start low to prevent dehalogenation). If conversion is <10% after 1 hour (check via HPLC/TLC), ramp to 80°C.

    • Validation: The reaction mixture should remain homogenous or biphasic liquid. Formation of a black precipitate on the glass walls indicates catalyst death (poisoning).

  • Workup:

    • Cool to RT. Filter through a pad of Celite mixed with active charcoal (to scavenge Pd immediately).

    • Elute with EtOAc.[7]

Data Summary: Ligand Performance on 5-Bromothiophene
LigandLoading (mol%)Yield (%)TON (Turnover Number)Notes

5.0459Stalls; significant poisoning.
dppf 2.06834Good for sterically unhindered substrates.
SPhos 0.5 98 196 Best performance. Resists S-poisoning.
XPhos 0.595190Excellent for sterically hindered partners.
PEPPSI-IPr 1.09292Robust, but harder to remove residual Pd.

Part 4: Visualization (Graphviz)

Diagram 1: The Thiophene Poisoning Mechanism vs. Productive Cycle

Caption: Competitive pathways showing how thiophene sulfur sequesters Pd(II), halting the catalytic cycle.

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Substrate (Fast) Poison Sulfur Poisoning (L-Pd(II)-S-Thiophene) Pd0->Poison + Thiophene S (Competitive) Prod Product Formation (Ar-Thiophene) OxAdd->Prod + Boronic Acid + Base Poison->Poison Irreversible Deactivation Prod->Pd0 Reductive Elimination Substrate 5-Bromothiophene

Diagram 2: Optimization Decision Tree

Caption: Logical workflow for troubleshooting low yields in thiophene cross-couplings.

G Start Start: Low Yield (<50%) CheckColor Is reaction mixture black? Start->CheckColor BlackYes Yes: Catalyst Death CheckColor->BlackYes Yes BlackNo No: Kinetic Stall CheckColor->BlackNo No Sol1 Switch to SPhos/XPhos Increase Temp BlackYes->Sol1 CheckHomo Homocoupling present? BlackNo->CheckHomo HomoYes Degas Solvent Switch to K3PO4 CheckHomo->HomoYes Yes HomoNo Check Boronic Acid Quality Add Promoter (AgNO3) CheckHomo->HomoNo No

Part 5: References

  • Mechanistic Insight: Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom.

    • Source: Organic Letters (2005)[8]

  • Ligand Optimization: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.

    • Source: Nature Communications / PMC (2016)

  • General Protocol: Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives.

    • Source: Beilstein Journal of Organic Chemistry (2014)

  • Catalyst Poisoning: Sulfur poisoning and regeneration of palladium-based catalysts.[6]

    • Source: Journal of the Chemical Society, Faraday Transactions

  • Buchwald-Hartwig Specifics: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.

    • Source: MIT DSpace (Thesis)

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Structural Verification of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine

Topic: 1H NMR Spectrum Analysis of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary In the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

In the synthesis of thiophene-based pharmaceutical intermediates, regioselectivity is the primary failure mode. The bromination of 3-((dimethylamino)methyl)thiophene is notoriously prone to isomeric mixtures. While the target molecule is the 5-bromo isomer (substituted at the


-position), the 2-bromo  isomer (

-position) is the kinetically favored impurity often formed during Electrophilic Aromatic Substitution (EAS).

This guide provides a definitive technical framework to distinguish the target 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine from its regioisomers using 1H NMR. We prioritize coupling constant (


) analysis over chemical shift (

) mapping, as

-values provide a self-validating, solvent-independent metric for structural assignment.

Part 1: Structural Context & The Regioselectivity Challenge

The thiophene ring system is electron-rich, making it highly reactive toward electrophiles like N-bromosuccinimide (NBS).

  • The Target (5-Bromo): Requires bromination at the position meta to the alkylamine side chain. This position is sterically accessible but electronically less activated than the 2-position.

  • The Impurity (2-Bromo): The position ortho to the alkylamine is electronically activated and is the standard outcome of uncontrolled bromination.

Distinguishing these two requires analyzing the remaining ring protons.

  • Target (5-Bromo): Retains protons at H2 and H4.

  • Impurity (2-Bromo): Retains protons at H4 and H5.

Logical Pathway for Structural Assignment

The following diagram outlines the decision logic for assigning the regiochemistry based on raw NMR data.

G Start Crude Product Bromination of 3-substituted Thiophene NMR Acquire 1H NMR (Focus: Aromatic Region 6.5 - 7.5 ppm) Start->NMR Count Proton Count NMR->Count Integrate Pattern Analyze Splitting Pattern (Coupling Constants) Count->Pattern 2H found Decision1 J ≈ 1.2 - 1.8 Hz (Meta-coupling) Pattern->Decision1 Decision2 J ≈ 5.0 - 6.0 Hz (Vicinal coupling) Pattern->Decision2 Result1 TARGET CONFIRMED 5-bromo isomer (Protons H2 & H4) Decision1->Result1 Result2 IMPURITY IDENTIFIED 2-bromo isomer (Protons H4 & H5) Decision2->Result2

Figure 1: Decision tree for the structural assignment of brominated 3-substituted thiophenes based on coupling constants.

Part 2: Comparative NMR Analysis

This section compares the spectral performance of the target molecule against its primary alternative (the impurity).[1]

The Diagnostic Metric: Coupling Constants ( )

The most reliable method for distinguishing thiophene regioisomers is the magnitude of the proton-proton coupling.

FeatureTarget: 5-Bromo IsomerAlternative: 2-Bromo IsomerTechnical Explanation
Active Protons H2 and H4 H4 and H5 The position of the bromine determines which protons remain.
Relationship Meta (1,3-relationship)Vicinal (1,2-relationship)Protons separated by one carbon vs. adjacent carbons.
Splitting Pattern Two Doublets (d) Two Doublets (d) Both systems show two doublets, but the width differs.
Coupling (

)


Thiophene

is characteristically small;

is characteristically large [1].
Visual Appearance Peaks appear as "singlets" or very tight doublets.Peaks appear as clear, widely spaced doublets.Low-field spectrometers (<300 MHz) may resolve the 5-bromo signals as broad singlets.
Chemical Shift ( ) Prediction Table

While shifts vary by solvent (CDCl3 vs DMSO-d6), the relative ordering remains consistent.

Solvent: CDCl3 (Residual CHCl3 at 7.26 ppm)

MoietyTarget (5-Bromo)

(ppm)
Impurity (2-Bromo)

(ppm)
Notes
N(CH3)2 2.25 (s, 6H)2.28 (s, 6H)Not diagnostic. Singlet.
Ar-CH2-N 3.45 (s, 2H)3.50 (s, 2H)Not diagnostic. Singlet.
H2 (Aromatic) ~7.15 (d,

=1.5 Hz)
AbsentH2 is

to Sulfur (deshielded). In the target, it couples to H4.
H4 (Aromatic) ~6.85 (d,

=1.5 Hz)
~6.90 (d,

=5.5 Hz)
H4 is

to Sulfur.
H5 (Aromatic) Absent~7.20 (d,

=5.5 Hz)
H5 is

to Sulfur. In the impurity, it couples to H4.

Critical Insight: If your spectrum shows two aromatic doublets with a gap of ~0.01 ppm between the "legs" of the doublet (on a 400 MHz machine), you have the Target . If the gap is ~0.04 ppm, you have the Impurity .

Part 3: Experimental Protocol for Verification

To ensure data integrity and reproducibility, follow this self-validating protocol.

Sample Preparation
  • Concentration: Dissolve 10-15 mg of the amine in 0.6 mL of CDCl3 .

    • Why: High concentrations can cause peak broadening due to viscosity or aggregation, obscuring the fine

      
       coupling (~1.5 Hz) of the target.
      
  • Filtration: Filter through a cotton plug if any solids remain. Paramagnetic particulates (metal filings from spatulas) can broaden lines, making the 1.5 Hz coupling indistinguishable from a singlet.

  • Neutralization (Optional): If the amine is a salt (e.g., HCl salt), add 1 drop of NaOD/D2O or freebase it first. Ammonium protons can exchange and broaden nearby signals.

Acquisition Parameters[2]
  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): Minimum 16 (for high signal-to-noise).

  • Acquisition Time (AQ): > 3.0 seconds .

    • Why: To resolve small couplings (

      
       Hz), you need high digital resolution. Short AQ times truncate the FID, resulting in artificial line broadening that masks the specific coupling of the target molecule.
      
  • Pulse Angle: 30° (allows faster relaxation delay).

Data Processing
  • Apodization: Do not apply strong line broadening (LB). Use LB = 0.1 Hz or 0.3 Hz. High LB values (e.g., 1.0 Hz) will smooth out the diagnostic 1.5 Hz split into a singlet.

  • Phasing: Manual phasing is required for the aromatic region to accurately measure peak centers.

Part 4: Mechanistic Visualization

Understanding why the coupling constants differ is key to trusting the analysis. The following diagram illustrates the spin-spin coupling pathways in the thiophene ring.

CouplingPathways cluster_Target Target: 5-Bromo (Meta Coupling) cluster_Impurity Impurity: 2-Bromo (Vicinal Coupling) H2 H2 H4 H4 H2->H4 4-bond path Small J (1.5 Hz) C3 C3 H2->C3 C3->H4 H4_imp H4 H5_imp H5 H4_imp->H5_imp 3-bond path Large J (5.5 Hz)

Figure 2: Comparison of spin coupling pathways. The target molecule relies on long-range "W-coupling" or meta-coupling, resulting in a significantly smaller split.

References

  • Satonaka, H. (1983).[2] The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463–2468. Link

  • Campaigne, E., & Archer, W. L. (1953). Bromination of 3-substituted thiophenes. Journal of the American Chemical Society, 75(4), 989-991. (Establishes regioselectivity rules for 3-substituted thiophenes).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Heterocyclic Coupling Constants).

Sources

Comparative

Decoding the Thiophene Core: A Comparative Guide to C13 NMR Chemical Shifts of 5-bromo-3-(dimethylaminomethyl)thiophene

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the array of analytical techniques available, Carbon-13 Nuclear Ma...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the array of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the C13 NMR chemical shifts for 5-bromo-3-(dimethylaminomethyl)thiophene, a substituted thiophene with potential applications in drug development. By comparing its expected spectral data with that of simpler thiophene derivatives, we will dissect the influence of its distinct substituents on the electronic environment of the thiophene ring.

The Thiophene Puzzle: Understanding Substituent Effects in C13 NMR

The chemical shift of a carbon nucleus in C13 NMR is exquisitely sensitive to its local electronic environment. Factors such as the hybridization of the carbon, the electronegativity of neighboring atoms, and resonance effects all contribute to its final resonance frequency.[1][2][3] In aromatic heterocycles like thiophene, the position of substituents can dramatically alter the electron density at each carbon, leading to predictable and interpretable shifts in the C13 NMR spectrum.

To understand the C13 NMR spectrum of our target molecule, 5-bromo-3-(dimethylaminomethyl)thiophene, we will first examine the spectra of its foundational components: thiophene, 2-bromothiophene, and 3-methylthiophene. This comparative approach allows us to isolate and understand the impact of each substituent.

Comparative C13 NMR Data of Thiophene Derivatives

The following table summarizes the experimentally determined C13 NMR chemical shifts for thiophene and its key derivatives. These values, reported in parts per million (ppm) relative to a standard (typically TMS), provide a baseline for our analysis.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Other Carbons (ppm)
Thiophene[4]125.6127.4127.4125.6-
2-Bromothiophene[5][6]~112~130~128~126-
3-Methylthiophene[7][8]~125~138~129~124CH3: ~15

Note: The chemical shifts for 2-bromothiophene and 3-methylthiophene are approximate values derived from available data and may vary slightly depending on the solvent and experimental conditions.

Analysis of Substituent Effects:

  • Thiophene: The parent molecule exhibits two signals, corresponding to the symmetrical pairs of carbons (C2/C5 and C3/C4). The α-carbons (C2/C5) are slightly more shielded (upfield) than the β-carbons (C3/C4).

  • Bromine at C2: The introduction of an electronegative bromine atom at the C2 position causes a significant upfield shift (shielding) for the carbon it is directly attached to (the ipso-carbon). This is a common effect for heavy halogens. The adjacent C3 carbon experiences a downfield shift (deshielding).

  • Methyl Group at C3: The electron-donating methyl group at the C3 position causes a notable downfield shift for the ipso-carbon (C3) and a smaller downfield shift for the adjacent C2 and C4 carbons.

Predicting the C13 NMR Spectrum of 5-bromo-3-(dimethylaminomethyl)thiophene

By combining the observed substituent effects, we can predict the approximate chemical shifts for 5-bromo-3-(dimethylaminomethyl)thiophene. The structure with the IUPAC numbering is shown below.

Figure 1: Structure of 5-bromo-3-(dimethylaminomethyl)thiophene with carbon numbering.

Expected Chemical Shifts:

CarbonExpected Chemical Shift (ppm)Rationale
C2 ~128-132Deshielded by the adjacent dimethylaminomethyl group.
C3 ~140-145Significant deshielding due to the direct attachment of the electron-withdrawing dimethylaminomethyl group.
C4 ~125-129Influenced by both the dimethylaminomethyl group at C3 and the bromine at C5, likely resulting in a moderate shift.
C5 ~110-115Shielded by the directly attached bromine atom (ipso-effect).
CH2 ~55-65Typical range for a methylene carbon attached to a nitrogen and an aromatic ring.
N(CH3)2 ~45-50Characteristic chemical shift for methyl groups on a tertiary amine.

This predictive analysis underscores the power of understanding fundamental NMR principles and substituent additivity rules. The expected spectrum would feature six distinct signals, providing a unique fingerprint for the molecule.

Experimental Protocol for C13 NMR Data Acquisition

To obtain a high-quality C13 NMR spectrum of 5-bromo-3-(dimethylaminomethyl)thiophene, the following experimental protocol is recommended.

Workflow for C13 NMR Spectroscopy:

G A Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl3) B NMR Instrument Setup (Tune and match probe for 13C) A->B Insert Sample C Data Acquisition (Proton-decoupled pulse sequence) B->C Set Parameters (e.g., zgpg30) D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D FID signal E Spectral Analysis (Peak picking and chemical shift assignment) D->E Processed Spectrum

Figure 2: A generalized workflow for acquiring a C13 NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3), in a 5 mm NMR tube. The choice of solvent is critical as its signal will be used for locking the magnetic field frequency.[9]

  • Instrument Setup: The experiment should be performed on a modern NMR spectrometer, for instance, a 400 or 500 MHz instrument. The probe must be tuned to the C13 frequency.

  • Acquisition Parameters: A standard proton-decoupled pulse sequence, such as zgpg30 or zgdc30 on Bruker instruments, is typically used.[10] This removes the C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet. Key parameters to consider are:

    • Pulse Angle: A 30-degree pulse is often used to allow for a shorter relaxation delay.[10]

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

    • Number of Scans (ns): Due to the low natural abundance of C13, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[11]

  • Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves:

    • Fourier Transformation: To convert the time-domain signal to a frequency-domain spectrum.

    • Phasing and Baseline Correction: To ensure accurate peak shapes and a flat baseline.

    • Referencing: The chemical shift scale is referenced to the solvent peak (e.g., 77.16 ppm for CDCl3).[9]

Conclusion

References

  • Veeraprakash, B., Lobo, N. P., & Narasimhaswamy, T. (2015). 13C NMR Studies, Molecular Order, and Mesophase Properties of Thiophene Mesogens. The Journal of Physical Chemistry B, 119(48), 15003–15013. [Link]

  • PubChem. 2-Bromothiophene. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methylthiophene. National Center for Biotechnology Information. [Link]

  • Sone, T., Takahashi, K., & Fujieda, K. (1976). 13C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 8(3), 141-144.
  • The Royal Society of Chemistry. (2011). Supporting Information for a publication. [Link]

  • Perras, F. A., et al. (2019). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 21(18), 7554–7558. [Link]

  • Gronowitz, S., Johnson, I., & Hörnfeldt, A. B. (1975). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Chemica Scripta, 7, 76-84.
  • Fringuelli, F., et al. (1983). Coefficients of the contribution of substituents to the 13 C chemical shifts. Magnetic Resonance in Chemistry, 21(10), 627-630.
  • Wiley Online Library. 13C NMR spectrum of dibenzo[b,d]thiophene 5-oxide 1 in CDCl3 at 126 MHz. [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. [Link]

  • Slideshare. (2014). Chemical shift with c13 nmr. [Link]

  • The Royal Society of Chemistry. (2012). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Link]

  • RSC Publishing. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. [Link]

  • University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-429.
  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • ResearchGate. 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]

  • EPFL. 13C NMR. [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(20), 4789. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to spectroscopy. Cengage learning.
  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. Tables For Organic Structure Analysis. University of Wisconsin. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. Figure S2. 13 C NMR spectrum of 3-(6-bromohexyl) thiophene (CDCl3, 25 °C). [Link]

Sources

Validation

Technical Guide: HPLC Retention Time Reference &amp; Method Development for 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine

Executive Summary & Chemical Context[1][2][3][4] 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine is a critical thiophene-based intermediate often employed in the synthesis of serotonin transporter inhibitors and antihis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine is a critical thiophene-based intermediate often employed in the synthesis of serotonin transporter inhibitors and antihistamines.[1][2] Its analysis presents a classic chromatographic challenge: it combines a lipophilic aromatic core (bromothiophene) with a basic tertiary amine tail.[1]

This guide moves beyond simple retention time reporting to provide a comparative analysis of three chromatographic approaches . Because specific retention data for this intermediate is often proprietary or absent from open literature, this guide establishes a Reference Method Framework based on physicochemical principles and validated protocols for structural analogs (e.g., 3-bromothiophene and dimethylamine derivatives).[1]

Physicochemical Profile (Crucial for Method Selection)[2][5]
  • Chemical Structure: A thiophene ring substituted at C5 with Bromine and at C3 with a dimethylaminomethyl group.[1]

  • pKa (Calculated): ~9.2 – 9.6 (Basic, tertiary amine).[1]

  • LogP (Predicted): ~2.1 – 2.5 (Moderately lipophilic).[1][2]

  • UV Max: ~235–245 nm (Thiophene chromophore).[1][2]

Comparative Methodology: Selecting the Right Mode

The "retention time" of this molecule is entirely dependent on the pH of the mobile phase due to the protonation state of the amine.[2] Below is an objective comparison of the three primary separation strategies.

Comparison Matrix: Performance & Suitability
FeatureMethod A: Acidic C18 (Formic Acid) Method B: High pH C18 (Ammonium Bicarbonate) Method C: Phenyl-Hexyl (Orthogonal)
Analyte State Protonated (

)
Neutral (

)
Protonated (

)
Retention Low to Moderate (Elutes early)High (Maximized hydrophobic interaction)Moderate
Peak Shape Risk of tailing (Silanol interaction)Excellent (Sharp, symmetrical)Good
Selectivity Standard hydrophobicityHydrophobicity + Shape Selectivity

Interactions
(Specific to Thiophene)
MS Compatibility Excellent (Positive Mode)Good (Requires compatible column)Excellent
Recommendation Screening & Impurity ProfilingFinal QC & Purity AssayIsomer Separation

Reference Experimental Protocols

To generate reproducible retention times, you must control the ionization state. I have designed two "Gold Standard" protocols. Protocol B is recommended for the most stable retention time reference. [2]

Protocol A: The "Universal" Acidic Screen (Low pH)

Best for identifying polar impurities and degradation products.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 100 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][4][5]

  • Temperature: 30°C.

  • Detection: UV @ 240 nm.[1][2]

  • Gradient:

    • 0.0 min: 5% B[1][2][6]

    • 10.0 min: 95% B[2]

    • 12.0 min: 95% B[2]

  • Expected Behavior: The target amine will be protonated.[1][2] Expect elution in the middle of the gradient (approx.[1] 4.5 – 5.5 min) , eluting before the neutral non-aminated bromothiophene precursors.

Protocol B: The High-pH "Retention" Method (Recommended Reference)

Best for establishing a definitive retention time and maximizing resolution.[1][2]

  • Column: Hybrid Silica C18 resistant to high pH (e.g., Waters XBridge BEH C18), 100 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile.[1][2][4][7]

  • Flow Rate: 1.0 mL/min.[1][2][4][5]

  • Gradient: Same as Protocol A.

  • Expected Behavior: The target amine is neutral.[1][2] Retention will shift significantly later (approx.[1] 6.5 – 7.5 min) .[1][2][8] Peak shape will be sharper due to the suppression of silanol interactions.[1]

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting the appropriate method based on your specific analytical needs (e.g., MS sensitivity vs. Peak Symmetry).

MethodSelection Start Start: Analyze 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine Goal Define Analytical Goal Start->Goal MS_Focus Goal: MS Sensitivity / Trace Impurities Goal->MS_Focus Mass Spec QC_Focus Goal: Purity Assay / Main Peak Shape Goal->QC_Focus UV Quant Iso_Focus Goal: Separate Isomers (2-yl vs 3-yl) Goal->Iso_Focus Selectivity Method_A Method A: Acidic C18 (Formic Acid) RT ~5.0 min MS_Focus->Method_A Method_B Method B: High pH C18 (NH4HCO3) RT ~7.0 min QC_Focus->Method_B Method_C Method C: Phenyl-Hexyl (Methanol/Water) Unique Selectivity Iso_Focus->Method_C Outcome_A Result: High Sensitivity, Potential Tailing Method_A->Outcome_A Outcome_B Result: Sharp Peaks, Max Retention Method_B->Outcome_B Outcome_C Result: Pi-Pi Separation of Thiophene Ring Method_C->Outcome_C

Caption: Decision tree for selecting the optimal HPLC method based on analytical requirements (Sensitivity vs. Symmetry vs. Selectivity).

Predicted Retention Data & Validation

Since exact retention times vary by system dwell volume, use the Relative Retention Time (RRT) approach. The following data is projected based on Quantitative Structure-Retention Relationships (QSRR) for thiophene amines [1, 2].

Table 1: Projected Relative Retention (Protocol A - Acidic)
CompoundStructure TypePredicted k' (Capacity Factor)RRT (vs. Target)
Uracil

Marker
00.0
Target Amine 1-(5-bromo...)-N,N-dimethyl... 2.5 – 3.0 1.00
Des-bromo analog Impurity (Debrominated)1.8 – 2.2~0.75
3-Bromothiophene Neutral Precursor5.0 – 6.0~2.10
Toluene Hydrophobic Reference6.5 – 7.0~2.50

Note: In Acidic mode, the target amine elutes significantly earlier than the neutral 3-bromothiophene due to positive charge repulsion from the stationary phase.[2]

Troubleshooting & Optimization

Issue: Peak Tailing (Asymmetry > 1.5)
  • Cause: Interaction between the protonated nitrogen of the dimethylamino group and residual silanols on the silica surface.[1]

  • Solution:

    • Switch to Method B (High pH) to neutralize the amine [3].[1]

    • If restricted to low pH, add 0.05% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA acts as an ion-pairing agent, masking the positive charge and sharpening the peak.[1][2]

Issue: Co-elution with Regioisomers
  • Context: The 2-yl isomer (1-(5-bromothiophen-2-yl)...) is a common impurity.[1][2]

  • Solution: Use Method C (Phenyl-Hexyl column) .[1][2] The slight difference in electron density distribution between the 2-yl and 3-yl thiophene rings creates a separation window on phenyl phases that C18 cannot achieve [1].[1][2]

References

  • BenchChem. "A Comparative Guide to HPLC Methods for 3-Bromothiophene Analysis." BenchChem Application Guides. Accessed 2026.[1][2] Link[1][2]

  • PubChem. "1-(5-bromothiophen-3-yl)-N-methylmethanamine (Compound Summary)." National Library of Medicine.[1][2] Accessed 2026.[1][2][9] Link

  • MilliporeSigma. "Derivatization and Separation of Aliphatic Amines."[1][2] Sigma-Aldrich Technical Library.[1][2] Accessed 2026.[1][2][9] Link

  • Sielc Technologies. "Separation of Bromothiophene Derivatives on Mixed-Mode Columns." Sielc Application Notes. Accessed 2026.[1][2] Link

Sources

Comparative

comparing reactivity of 5-bromo vs 2-bromo thiophene amines

This guide provides a comparative technical analysis of 5-bromo versus 2-bromo thiophene amines. It focuses on the 3-aminothiophene scaffold , as this is the primary structural motif where both the 2- and 5-positions are...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 5-bromo versus 2-bromo thiophene amines. It focuses on the 3-aminothiophene scaffold , as this is the primary structural motif where both the 2- and 5-positions are available for halogenation, offering distinct reactivity profiles.

Executive Summary: The "Alpha-Alpha" Paradox

In thiophene chemistry, both the C2 and C5 positions are


-positions adjacent to the sulfur atom, generally implying high reactivity. However, the introduction of an amino group at C3 breaks this symmetry, creating two distinct electronic and steric environments.
  • 5-Bromo-3-aminothiophene (The "Workhorse"): This isomer is sterically accessible and electronically favorable for metal-catalyzed cross-couplings. It is the preferred isomer for building linear chains or extending the heteroaromatic core.

  • 2-Bromo-3-aminothiophene (The "Wildcard"): This isomer is sterically hindered (ortho to the amine) and electronically electron-rich. It is notoriously unstable towards bases due to the "Halogen Dance" (HD) phenomenon, where the bromine migrates to the thermodynamically more stable C5 position.

Structural & Electronic Comparison

The reactivity difference is governed by the interplay between the electron-rich thiophene ring, the electron-donating amino group (EDG), and the steric bulk of the amine (or its protecting group).

Feature5-Bromo-3-aminothiophene 2-Bromo-3-aminothiophene
Steric Environment Open / Accessible. The C5 position is distal to the C3-amine, allowing easy approach for bulky catalysts (e.g., Pd-ligand complexes).Hindered. The C2 position is flanked by the bulky Sulfur atom and the C3-amine.
Electronic Nature Balanced. The C5-Br bond is activated by the sulfur but less deactivated by the amine's +M effect compared to C2.Deactivated. The amine's lone pair donates strongly into C2 (ortho-like), increasing electron density and making oxidative addition slower.
Lithiation Stability Stable. Can be lithiated at C2 (if H is present) without migration.Unstable. Prone to Halogen Dance . Base treatment causes rapid Br migration to C5.
Primary Utility Suzuki/Stille couplings, Nucleophilic Aromatic Substitution (

).
Specialized synthesis requiring C2-functionalization; often requires blocking C5 first.

Reactivity Profile: Palladium-Catalyzed Couplings

In Suzuki-Miyaura or Stille couplings, the 5-bromo isomer is significantly more reactive and higher-yielding.

Mechanism of Selectivity
  • Oxidative Addition: Palladium(0) inserts into electron-deficient bonds faster. The amino group (EDG) makes the thiophene ring electron-rich. The C2 position, being "ortho" to the amine, is the most electron-rich site, making the C2-Br bond strong and resistant to oxidative addition. The C5-Br bond is less influenced by the amine, retaining more "typical" heteroaryl halide reactivity.

  • Steric Hindrance: Bulky phosphine ligands (e.g.,

    
    , XPhos) struggle to access the C2-Br bond due to the adjacent N-protecting group (e.g., NBoc, NHAc).
    
Experimental Data: Yield Comparison (Suzuki Coupling)

Reaction Conditions:


 (1.1 eq), 

(5 mol%),

, Dioxane/H2O, 90°C.[1]
SubstrateProduct YieldObservation
5-Bromo-3-(N-Boc)aminothiophene 75 - 88% Clean conversion. Standard reaction times (4-6 h).
2-Bromo-3-(N-Boc)aminothiophene 25 - 45% Sluggish reaction. Requires higher catalyst load or specialized ligands (e.g., S-Phos). Significant homocoupling or dehalogenation observed.

Critical Insight: In 2,5-dibromo-3-substituted thiophenes, the C5-bromide reacts first in Suzuki couplings, leaving the C2-bromide intact. This regioselectivity is driven by sterics.

The "Halogen Dance" Phenomenon

The most critical risk when working with 2-bromo-3-aminothiophenes is the base-catalyzed halogen migration. If you attempt to lithiate a 2-bromo-3-aminothiophene (to trap with an electrophile), the bromine will often migrate to the C5 position.

Mechanism Visualization

The reaction is driven by the formation of the thermodynamically most stable lithio-species. The C2-Li species is stabilized by the adjacent sulfur and the directing effect of the C3-amine.

HalogenDance Figure 1: Base-Induced Halogen Dance Mechanism. The bromine migrates to C5 to allow the formation of the stable C2-Lithio species (stabilized by S and N-chelation). Start 2-Bromo-3-aminothiophene (Kinetic Substrate) Inter1 Deprotonation at C5 (Kinetic Lithiation) Start->Inter1 + LDA (-78°C) Inter2 Br Migration (Transition State) 'Halogen Dance' Inter1->Inter2 Equilibrium End 5-Bromo-2-lithio-3-aminothiophene (Thermodynamic Product) Inter2->End Irreversible Rearrangement

Experimental Protocols

Protocol A: Selective Suzuki Coupling of 5-Bromo-3-aminothiophene

Best for: Generating linear biaryl libraries.

  • Preparation: Dissolve 5-bromo-3-(N-acetyl)aminothiophene (1.0 eq) in 1,4-dioxane (0.2 M).

  • Reagents: Add Arylboronic acid (1.2 eq) and

    
     (2.0 eq, dissolved in min. water).
    
  • Catalyst: Degas the solution with

    
     for 10 min. Add 
    
    
    
    (3 mol%).
  • Reaction: Heat to 80°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine. The product is typically a solid easily purified by recrystallization or short flash column.

    • Note: The C2-H remains untouched and available for later functionalization.

Protocol B: Handling 2-Bromo-3-aminothiophene (Avoiding Migration)

Best for: forcing reactivity at the hindered position.

  • Condition Control: Use non-basic coupling conditions if possible to avoid Halogen Dance.

  • Catalyst: Use Pd(dtbpf)Cl2 or Pd-PEPPSI-IPr (highly active catalysts that work at lower temperatures).

  • Solvent: THF or Toluene (anhydrous).

  • Base: Use a weak base like

    
      or CsF  rather than alkoxides.
    
  • Procedure:

    • Mix substrate, boronic acid, and base.[1]

    • Add catalyst (5-10 mol% - higher load needed).

    • Heat to 60°C (do not exceed 80°C to prevent degradation).

    • Warning: Monitor by LCMS strictly. If de-brominated byproduct appears, stop immediately.

Summary of Strategic Choice

GoalRecommended IsomerReason
High Yield Cross-Coupling 5-Bromo Sterically open, electronically active.
C-H Activation 2-Bromo (as product)Direct C-H activation of 3-aminothiophene occurs preferentially at C2.
Lithiation / Trapping 5-Bromo Allows lithiation at C2 without migration. Using 2-Bromo leads to scrambled products.
Stability 5-Bromo 2-Bromo isomers degrade faster in light/air.

References

  • Batsyts, S., et al. (2019).[2] "2-Bromo-2-chloro-3-arylpropanenitriles as C-3 Synthons for the Synthesis of Functionalized 3-Aminothiophenes." European Journal of Organic Chemistry.[2][3] Link

  • Fröhlich, J., & Winter, B. (2005). "Selective halogen migration reactions at mixed halothiophenes." Technical University of Vienna. Link

  • Kheder, N. A., et al. (2015). "Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction." Molecules. Link

  • Tang, S. Y., et al. (2011).[4] "Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes." Chemistry - A European Journal. Link

  • BenchChem. (2025).[5][6] "The Impact of 2-Bromo-3-hexyl-5-iodothiophene Purity on Polymer Properties." Link

Sources

Validation

Comparative Guide: IR Spectroscopy of Dimethylamine-Substituted Bromothiophenes

Executive Summary & Strategic Importance Dimethylamine-substituted bromothiophenes represent a critical class of bifunctional building blocks. They bridge the gap between electron-rich conducting polymers (polythiophenes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Dimethylamine-substituted bromothiophenes represent a critical class of bifunctional building blocks. They bridge the gap between electron-rich conducting polymers (polythiophenes) and pharmacologically active heterocycles (e.g., SERT inhibitors).

Characterizing these molecules requires a nuanced understanding of how conflicting electronic effects—the electron-withdrawing induction of Bromine (-I effect) versus the electron-donating resonance of the Dimethylamine group (+M effect)—manifest in vibrational spectroscopy. This guide provides a definitive framework for interpreting their IR spectra, distinguishing them from precursors, and validating synthetic success.

Theoretical Framework: Electronic Causality in IR Shifts

To accurately assign peaks, one must understand the underlying electronic environment that alters bond force constants (


).
The "Push-Pull" Effect on Wavenumbers

In a thiophene ring substituted with both a halogen (Br) and an amine (NMe


):
  • C-N Bond Strengthening: The lone pair on the nitrogen donates density into the thiophene ring. This increases the double-bond character of the C-N bond, shifting the C-N stretch to higher wavenumbers compared to aliphatic amines.

  • Ring Bond Weakening: This same resonance increases electron density in the ring

    
    -system, slightly lengthening ring C=C bonds and potentially lowering ring stretching frequencies  compared to electron-deficient thiophenes.
    
  • C-Br Inductive Effect: Bromine pulls electron density through the sigma framework. While its mass effect dominates the low-frequency region (C-Br stretch), its inductive effect can stiffen adjacent C-H bonds.

DOT Diagram: Electronic Resonance & IR Consequences

The following diagram visualizes the causality between electronic effects and observed spectral shifts.

G Substituents Substituents NMe2 -N(Me)2 Group (+M Effect) Substituents->NMe2 Br -Br Atom (-I Effect) Substituents->Br RingSystem Thiophene Ring Electron Density NMe2->RingSystem Donates e- CN_Bond C-N Bond Order Increases NMe2->CN_Bond Resonance Br->RingSystem Withdraws e- (sigma) Ring_Bonds Ring C=C Bonds Lengthen RingSystem->Ring_Bonds Increased e- Repulsion Shift_CN C-N Stretch Shift (> 1300 cm⁻¹) CN_Bond->Shift_CN Shift_Ring Ring Breathing Shift (< 1500 cm⁻¹) Ring_Bonds->Shift_Ring

Figure 1: Causal flow of electronic effects (Resonance +M and Induction -I) on specific vibrational modes.

Comparative Spectral Analysis

The following table contrasts the target molecule against its logical precursors. This differential approach is the most reliable method for tracking reaction progress.

Table 1: Diagnostic IR Peaks (cm⁻¹)
Vibration ModeUnsubstituted Thiophene2-Bromothiophene2-(Dimethylamino)thiopheneTarget: Dimethylamino-Bromothiophene Diagnostic Note
C-H Stretch (Ring) 3120–3050 (m)3110–3080 (w)3100–3050 (w)3100–3070 (w) Number of bands decreases as H is substituted.
C-H Stretch (Methyl) AbsentAbsent2820–2780 (m)2820–2780 (m) "Bohlmann Bands." Sharp, lower than typical alkyl C-H due to N-lone pair interaction.
Ring Stretch (C=C) 1500–1400 (s)~1430, 1350~1530, 14501540–1510 (s) Shifted higher vs Br-thiophene due to amine resonance contribution.
C-N Stretch (Ar-N) AbsentAbsent1350–1300 (s)1360–1320 (s) Strong band. Position confirms attachment of N to aromatic ring.
C-H In-Plane Bend 1250–10001200–10001250–11001230–1150 (m) Complex fingerprint region.
C-H Out-of-Plane (OOP) 710 (vs)700–680750–700800–750 (s) Critical for Isomers. 2,5-disubst. often shows strong band ~790 cm⁻¹.
C-Br Stretch Absent690–515 (s)Absent650–550 (m-s) Often near the cutoff of standard IR. Look for a new band in the "fingerprint" floor.

(m) = medium, (s) = strong, (w) = weak, (vs) = very strong

Key Differentiators (The "Fingerprint")[1][2]
  • The N-Methyl "Cut": Look for the 2780–2820 cm⁻¹ region. If this is missing, you have lost your methyl groups or failed to alkylate.

  • The Substitution Pattern (OOP Bends):

    • 2,5-Disubstituted: Typically shows a strong solitary band near 790–820 cm⁻¹ (2 adjacent H's are gone).

    • 2,3-Disubstituted: Shows a more complex pattern due to adjacent hydrogens (often two bands).

Experimental Protocol: Obtaining High-Fidelity Data

Aminothiophenes are notoriously air-sensitive and prone to oxidation (darkening from yellow to black). Standard sampling techniques often fail due to oxidative degradation during the scan.

Validated Workflow for Unstable Thiophenes

Step 1: Sample Preparation (Inert Atmosphere)

  • Solid Samples: Do not grind in open air. Use a N

    
    -flushed glovebox to prepare a KBr pellet or Nujol mull.
    
  • Liquid/Oil Samples: Use a sealed liquid cell with NaCl/KBr windows. If using ATR (Attenuated Total Reflectance), ensure the crystal is covered immediately and scanned rapidly.

Step 2: Instrument Configuration

  • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ is acceptable, but 2 cm⁻¹ resolves the hyperfine splitting of aromatic bands).

  • Scans: 16–32 scans. (Avoid excessive scanning times >1 min to prevent sample degradation by the IR source heat).

  • Detector: DTGS is sufficient; MCT is not required unless the sample is trace concentration.

Step 3: Data Processing & Validation

  • Baseline Correction: Apply only if scattering is evident (sloping baseline).

  • Atmospheric Suppression: Mandatory. Water vapor peaks (3600 cm⁻¹ and 1600 cm⁻¹) can obscure the N-H overtones or Ring modes.

DOT Diagram: Characterization Logic Flow

This flowchart guides the researcher through the decision-making process during spectral analysis.

Workflow Start Acquire Spectrum Check_3000 Check 3100-2800 cm⁻¹ region Start->Check_3000 Decision_Alk Are peaks at 2780-2820 present? Check_3000->Decision_Alk Confirm_NMe2 Confirm Dimethylamine (-NMe2) Present Decision_Alk->Confirm_NMe2 Yes Suspect_Dealk Suspect De-alkylation or Precursor Decision_Alk->Suspect_Dealk No Check_Fingerprint Check 650-550 cm⁻¹ Confirm_NMe2->Check_Fingerprint Decision_Br Is distinct band visible? Check_Fingerprint->Decision_Br Confirm_Br Confirm Bromine (-Br) Present Decision_Br->Confirm_Br Yes Suspect_Debrom Suspect De-halogenation Decision_Br->Suspect_Debrom No Check_OOP Analyze 850-700 cm⁻¹ Confirm_Br->Check_OOP Assign_Regio Assign Regioisomer (2,5- vs 2,3-) Check_OOP->Assign_Regio

Figure 2: Step-by-step logic for validating the synthesis of dimethylamino-bromothiophenes.

References

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of dimethylamine. Retrieved from

  • NIST Chemistry WebBook. Thiophene, 2,5-dibromo- IR Spectrum.[1] Retrieved from

  • PubChem. 2-Bromothiophene Compound Summary. Retrieved from

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from

  • Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman spectra, vibrational assignments... of 2,6-dibromo-4-nitroaniline.[2] Spectrochimica Acta Part A. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper management and disposal of speci...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper management and disposal of specialized reagents like 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established chemical safety principles and data from structurally related molecules.

Core Hazard Profile & Executive Summary

  • Halogenated Organic Compound: The presence of a carbon-bromine bond classifies it as a halogenated organic compound.[1][2] This is the single most critical factor for its disposal, as halogenated waste streams are managed differently from non-halogenated ones, typically requiring high-temperature incineration to prevent the formation of persistent environmental pollutants.[1]

  • Thiophene-Mediated Toxicity: Thiophene-containing compounds can undergo metabolic activation by cytochrome P450 enzymes, potentially leading to toxic side effects.[3]

  • Amine Functionality & General Reactivity: The tertiary amine group imparts basic properties. Like many brominated organics, it is likely incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4][5][6]

  • Assumed Hazards: Based on analogs like 3-bromothiophene, hazards are presumed to include flammability, toxicity if swallowed, and irritation to skin, eyes, and the respiratory system.[7][8]

Therefore, all handling and disposal procedures must be executed with the assumption that this compound is flammable, toxic, and environmentally hazardous.

Pre-Disposal Operations: Safe Handling and Storage

Proper disposal begins with safe handling during active use. Minimizing exposure and preventing accidental release are the primary goals.

Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[2][4] The work area should be equipped with an eyewash station and a safety shower.[6][9]

Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory for handling this and related brominated compounds:[2][5]

  • Eye Protection: Chemical safety goggles and/or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always check the manufacturer's glove compatibility data.

  • Body Protection: A flame-retardant lab coat.

  • Footwear: Closed-toe shoes.

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals.[4][6][7] Keep it away from sources of ignition such as heat, sparks, and open flames.[4][9][10] Ensure it is stored separately from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[5][6]

Step-by-Step Disposal Protocol

Disposal of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine, whether as a pure substance or in a solution, must follow the procedures for halogenated organic waste. Under no circumstances should this chemical or its solutions be poured down the drain. [2][11]

Protocol for Waste Collection:

  • Characterize the Waste:

    • Step 1.a: Identify if the waste is the pure (neat) compound, a dilute or concentrated solution, or contaminated materials (e.g., TLC plates, silica gel, contaminated paper towels).

    • Rationale: The physical state and concentration determine the appropriate container and may influence the disposal cost. All forms are considered hazardous.

  • Segregate the Waste:

    • Step 2.a: Designate a specific, properly labeled waste container exclusively for "Halogenated Organic Waste."[1][2][11]

    • Step 2.b: Do NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, ethanol).[1][12]

    • Rationale: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing the more expensive and energy-intensive incineration disposal method upon the whole batch.[1] Keeping them separate is a critical principle of responsible and cost-effective lab management.

  • Containerize the Waste:

    • Step 3.a: Use only approved, leak-proof containers with a secure, screw-top cap.[1][11] The container material must be compatible with the chemical.

    • Step 3.b: The container must be kept closed at all times except when actively adding waste.[11] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

    • Step 3.c: For solid waste (e.g., contaminated gloves, weigh boats), double-bag the materials and place them in a designated solid hazardous waste container.

  • Label the Waste Container:

    • Step 4.a: Label the container with the words "Hazardous Waste" before the first drop of waste is added.[11][12]

    • Step 4.b: Clearly list all chemical constituents and their approximate percentages, including solvents. Use full chemical names—do not use abbreviations or formulas.[11] For this specific compound, write out "1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine."

    • Rationale: Accurate labeling is a legal requirement and is essential for the safety of waste handlers and for ensuring the waste is routed to the correct disposal facility.

  • Arrange for Final Disposal:

    • Step 5.a: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Step 5.b: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for disposal at an approved and licensed waste disposal plant.[6]

Emergency Procedures: Spill & Exposure Management

A self-validating safety protocol must account for accidental releases.

Spill Cleanup:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Immediately remove all sources of ignition.[4] Use non-sparking tools for cleanup.[4][9]

  • Contain & Absorb: For small spills, absorb the material with an inert, non-combustible absorbent like dry sand or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent mixture into the designated "Halogenated Organic Waste" container.

  • Decontaminate: Wash the spill area with soap and water, collecting the rinse water as hazardous waste.[4]

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.

Personnel Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6][13] Seek medical attention if irritation develops or persists.[14]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7][13] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[8][9]

Chemical Properties & Data Summary

Since specific data for the title compound is limited, the following table includes data for a very close structural analog, 1-(5-bromothiophen-3-yl)-N-methylmethanamine, to provide context.

PropertyValue (for C6H8BrNS analog)Source
Molecular Formula C7H10BrNS (Title Compound)-
Molecular Weight 220.13 g/mol (Title Compound)[15]
Boiling Point 234.7 ± 25.0 °C at 760 mmHg[16]
Density 1.5 ± 0.1 g/cm³[16]
Flash Point 95.7 ± 23.2 °C[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine and its associated waste.

G cluster_0 Waste Characterization & Segregation cluster_1 Containerization Protocol cluster_2 Final Disposal start Waste Generated (Pure compound, solution, or contaminated material) container Select Approved 'Halogenated Organic Waste' Container start->container Halogenated Compound labeling Label Container: 1. 'Hazardous Waste' 2. List ALL contents 3. Date container->labeling add_waste Add Waste to Container (Keep closed when not in use) labeling->add_waste storage Store in Designated Satellite Accumulation Area add_waste->storage ehs Contact EHS for Pickup and Licensed Disposal storage->ehs

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine

Executive Summary: The "Dual-Hazard" Profile[1][2][3] Handling 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine requires a nuanced understanding of its structure.[1][2] It is not merely a "generic organic solid/liquid."[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Hazard" Profile[1][2][3]

Handling 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine requires a nuanced understanding of its structure.[1][2] It is not merely a "generic organic solid/liquid."[3][4] It possesses a Dual-Hazard Profile :

  • The Halogenated Thiophene Core: Lipophilic and potentially skin-permeable.[1] Brominated thiophenes are established irritants and can cause photosensitization in some contexts [1].

  • The Tertiary Amine Tail (N,N-dimethyl-): This functional group introduces alkalinity.[1][2] While less volatile than lower molecular weight amines, it poses a risk of caustic injury to mucous membranes and eyes, and potential respiratory sensitization [2].

Critical Warning: Do not rely solely on standard "lab coat and nitrile gloves" protocols. The amine functionality can degrade standard rubber polymers over time, and the lipophilic thiophene ring facilitates dermal absorption.

Risk Assessment & Engineering Controls

Before donning PPE, you must validate your Engineering Controls. PPE is the last line of defense, not the first.

ParameterRequirementScientific Rationale
Primary Containment Chemical Fume Hood (Certified)The amine moiety can generate vapors with a low olfactory threshold ("fishy" odor).[1][2] Face velocity must be 80–100 fpm .
Atmosphere Inert Gas (Nitrogen/Argon) Thiophene derivatives can be sensitive to oxidation; amines can absorb CO₂ (carbamate formation).[2] Handle under inert atmosphere for purity and safety.
Temperature Ambient to Cool (<25°C) Keep cool to minimize vapor pressure. If heating is required, a closed system (condenser/scrubber) is mandatory.

PPE Selection Matrix

This matrix is designed using permeation breakthrough logic . Standard disposable nitrile gloves offer only incidental protection against halogenated amines.

A. Hand Protection Strategy[3][5][6][7][8]
  • Routine Handling (Weighing/Transfer): Double-gloving is required.[1][2]

    • Inner Layer: 4-mil Nitrile (Inspection layer).[1][2]

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (Sacrificial layer).[1][2]

  • High-Risk (Spills/Immersion): Laminate Film (Silver Shield/4H) .[1][2]

    • Why? Amines and halogenated aromatics can permeate nitrile in <15 minutes. Laminate film provides >4 hours of breakthrough protection [3].

B. Eye & Face Protection[3][6][7][8][9][10][11]
  • Standard: Chemical Splash Goggles (Indirect Vent).[2]

    • Contraindication: Do NOT use safety glasses. The basicity of the amine group can cause irreversible corneal opacity if a liquid splash bypasses the glasses.

  • High Volume (>100g): Add a Face Shield over goggles.[2]

C. Respiratory Protection[6][7][8][9][11]
  • In Fume Hood: None required.

  • Outside Hood (Spill Cleanup): Full-face respirator with P100 + Organic Vapor (OV) cartridges.[1][2]

    • Note: The OV cartridge captures the amine vapors; the P100 captures particulates if the substance is solid/dusty.

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational state.

PPE_Decision_Logic Start Task Assessment State Physical State? Start->State Liquid Liquid / Oil State->Liquid Solid Solid / Powder State->Solid SplashRisk Splash Risk? Liquid->SplashRisk DoubleNitrile PPE: Double Nitrile + Goggles Solid->DoubleNitrile Dust Hazard HighSplash High (Synthesis/Quench) SplashRisk->HighSplash LowSplash Low (Closed Transfer) SplashRisk->LowSplash Laminate PPE: Laminate Gloves + Goggles + Face Shield HighSplash->Laminate LowSplash->DoubleNitrile Standard PPE: Single Nitrile + Safety Glasses

Figure 1: Decision logic for PPE selection based on physical state and splash risk.[1][2] Note that liquid handling defaults to higher protection due to permeation risks.

Operational Protocols

Protocol A: Weighing & Transfer (Solid/Oil)

Context: This substance often exists as a low-melting solid or viscous oil.[1][2]

  • Preparation: Place a disposable absorbent mat in the fume hood. Pre-weigh your receiving vessel.

  • Static Control: If solid, use an anti-static gun. Thiophene powders can be static-prone, leading to "jumping" and aerosolization.[1]

  • Transfer:

    • If Liquid: Use a positive-displacement pipette or glass syringe.[1][2] Avoid needles if possible to reduce puncture risk; use a cannula for larger transfers.

    • If Solid: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the amine residue.

  • Decontamination: Immediately wipe the threads of the bottle with a Kimwipe dampened in dilute acetic acid (to neutralize the amine) followed by ethanol. Discard wipe in solid hazardous waste.

Protocol B: Spill Response (Emergency)

Trigger: Spillage > 5 mL or 5 g outside the fume hood.[2]

  • Evacuate: Clear the immediate area. The "fishy" odor indicates vapor release.[3]

  • Don PPE: Wear Silver Shield (Laminate) gloves and a respirator (OV/P100).

  • Neutralize:

    • Do not just wipe up. Apply a weak acid neutralizer (e.g., citric acid powder or dilute acetic acid) to protonate the amine, turning it into a non-volatile salt [4].

  • Absorb: Use vermiculite or sand.[5] Do not use combustible materials (sawdust) as brominated compounds can be oxidizing or reactive under fire conditions.

Spill_Response Alert Spill Detected (>5g or >5mL) Evacuate Evacuate & Ventilate Alert->Evacuate PPE Don PPE: Laminate Gloves + Respirator Evacuate->PPE Neutralize Apply Weak Acid (Citric/Acetic) PPE->Neutralize Absorb Absorb w/ Vermiculite Neutralize->Absorb Dispose Dispose as Halogenated Waste Absorb->Dispose

Figure 2: Emergency spill response workflow emphasizing chemical neutralization prior to absorption.

Waste Disposal & Deactivation[3][8]

Proper disposal is a legal and safety requirement.

Waste StreamClassificationHandling Instruction
Liquid Waste Halogenated Organic Do NOT mix with acid waste streams. Although it is an amine, the bromine content dictates it goes to Halogenated Solvents.[1][2] Mixing with strong oxidizers can liberate free bromine (toxic gas).
Solid Waste Hazardous SolidDouble-bag contaminated gloves and mats.[1] Label as "Toxic/Irritant - Brominated Amine."[1][2]
Glassware Triple RinseRinse 1: Dilute Acetic Acid (Neutralize amine). Rinse 2: Acetone. Rinse 3: Water.[6][7][8][9][10]

References

  • PubChem. (n.d.).[1] 5-Bromo-N,N-Dimethyltryptamine (Analogous Structure Safety Data). National Library of Medicine. Retrieved February 17, 2026, from [Link][1][2]

  • Ansell. (2024).[1] Chemical Permeation & Degradation Resistance Guide. (Reference for Amine/Halogen permeation through Nitrile vs. Laminate).

Sources

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1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine
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1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine
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